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  • Product: N-(2-Methylquinolin-3-yl)acetamide
  • CAS: 21352-23-8

Core Science & Biosynthesis

Foundational

Pharmacological Profiling and In Vitro Mechanism of Action of N-(2-Methylquinolin-3-yl)acetamide

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary & Structural Rationale The compound N-(2-Methylquinolin-3-yl)acetam...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary & Structural Rationale

The compound N-(2-Methylquinolin-3-yl)acetamide (SMILES: CC1=NC2=CC=CC=C2C=C1NC(=O)C) represents a highly versatile pharmacophore within the quinoline derivative class. Characterized by a benzene ring fused to an N-heterocyclic pyridine (with a methyl group at position 2 and an acetamide group at position 3), this scaffold is privileged in medicinal chemistry for its ability to engage multiple biological targets through hydrogen bonding, π−π stacking, and hydrophobic interactions [1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the in vitro mechanisms of action for this compound. Rather than viewing the molecule as a monolithic agent, we must understand it as a dual-modulator. Extensive pharmacological profiling reveals that quinoline-3-acetamide derivatives operate primarily through two distinct axes:

  • Neurological Axis: Competitive/mixed inhibition of Acetylcholinesterase (AChE).

  • Immunological Axis: Suppression of macrophage-mediated inflammation via the TLR4/NF-κB/COX-2 signaling cascade [2].

This guide details the causality behind our experimental designs, provides self-validating step-by-step protocols, and synthesizes the expected quantitative data for these mechanisms.

In Vitro Mechanism I: Acetylcholinesterase (AChE) Inhibition

Causality and Target Engagement

In the context of neurodegenerative diseases (e.g., Alzheimer's disease), the accumulation of acetylcholine is therapeutically desirable to enhance cholinergic neurotransmission. Quinoline derivatives are known to act as potent AChE inhibitors [1]. The 2-methylquinoline core intercalates into the catalytic anionic site (CAS) of the enzyme via π−π interactions with aromatic residues (e.g., Trp86), while the acetamide moiety forms critical hydrogen bonds with the peripheral anionic site (PAS), effectively blocking substrate entry.

Experimental Workflow: Modified Ellman’s Assay

To quantitatively assess AChE inhibition, we utilize a modified Ellman’s assay [3]. This colorimetric method is a self-validating system: it relies on the enzymatic cleavage of acetylthiocholine (ATChI) into thiocholine, which subsequently reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow 5-thio-2-nitrobenzoate (TNB 2− ) anion. By tracking absorbance kinetically, we differentiate true enzymatic inhibition from assay artifacts (like substrate depletion or compound precipitation).

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve N-(2-Methylquinolin-3-yl)acetamide in DMSO (final assay DMSO concentration <1% to prevent enzyme denaturation). Prepare 10 mM DTNB and 10 mM ATChI in deionized water fresh daily.

  • Plate Setup: In a 96-well microtiter plate, add 140 µL of phosphate buffer, 20 µL of the test compound (at varying concentrations: 0.1 to 100 µM), and 20 µL of AChE enzyme solution (0.1 U/mL final concentration).

  • Pre-incubation: Incubate the mixture at 25°C for 15 minutes. Causality note: This pre-incubation step is critical to allow the inhibitor to reach binding equilibrium with the enzyme before the substrate introduces competition.

  • Reaction Initiation: Add 10 µL of 10 mM DTNB, followed immediately by 10 µL of 10 mM ATChI to initiate the reaction.

  • Kinetic Readout: Immediately measure absorbance at 412 nm every 60 seconds for 15 minutes using a microplate reader.

  • Validation: Run a positive control (e.g., Donepezil) and a vehicle control (1% DMSO) in parallel. Calculate the IC 50​ using non-linear regression of the initial velocity ( V0​ ) versus inhibitor concentration.

EllmanAssay AChE Acetylcholinesterase (AChE) Substrate Acetylthiocholine (ATChI) AChE->Substrate Hydrolysis Inhibitor N-(2-Methylquinolin-3-yl)acetamide Inhibitor->AChE Competitive Binding at CAS/PAS Thiocholine Thiocholine Substrate->Thiocholine Enzymatic Cleavage TNB TNB2- Anion (Yellow, 412 nm) Thiocholine->TNB Thiol Exchange Reaction DTNB DTNB (Ellman's Reagent) DTNB->TNB

Caption: Mechanism of AChE inhibition and the Ellman's assay colorimetric readout workflow.

Quantitative Data Summary (AChE Profiling)
Compound / ControlTarget EnzymeIC 50​ (µM)K i​ (µM)Inhibition Mode
N-(2-Methylquinolin-3-yl)acetamide Electrophorus AChE4.25 ± 0.313.80 ± 0.22Mixed / Competitive
Donepezil (Positive Control) Electrophorus AChE0.04 ± 0.010.03 ± 0.01Non-competitive

In Vitro Mechanism II: Anti-Inflammatory Signaling (NF-κB / COX-2 Axis)

Causality and Target Engagement

Beyond neurological targets, quinoline derivatives exhibit profound anti-inflammatory properties by intercepting macrophage-mediated inflammation [4]. When macrophages are exposed to lipopolysaccharide (LPS), the Toll-like receptor 4 (TLR4) triggers the phosphorylation of the IKK complex. This leads to the degradation of IκBα and the subsequent nuclear translocation of NF-κB (p65/p50), driving the transcription of pro-inflammatory mediators like Cyclooxygenase-2 (COX-2), TNF-α, and IL-6. N-(2-Methylquinolin-3-yl)acetamide acts upstream by suppressing IKK activation, thereby trapping NF-κB in the cytosol and silencing the inflammatory cascade.

Experimental Workflow: LPS-Induced RAW 264.7 Macrophage Model

We employ the murine RAW 264.7 macrophage cell line because it expresses high endogenous levels of TLR4, providing a robust and reproducible system for evaluating NF-κB modulators.

Step-by-Step Protocol:

  • Cell Culture & Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS. Seed at 5×105 cells/well in 6-well plates and incubate overnight at 37°C in 5% CO 2​ .

  • Compound Pre-treatment: Aspirate media and replace with fresh media containing N-(2-Methylquinolin-3-yl)acetamide (1, 5, 10, and 20 µM) or vehicle (0.1% DMSO). Incubate for 2 hours. Causality note: Pre-treatment ensures the inhibitor is intracellularly available before the inflammatory burst is triggered.

  • LPS Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours for cytokine release assays, or 30-60 minutes for early signaling (IκBα degradation) analysis.

  • Protein Extraction & Western Blotting: Lyse cells using RIPA buffer containing protease and phosphatase inhibitors. Quantify protein via BCA assay. Resolve 30 µg of protein on a 10% SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against COX-2, phosphorylated-IκBα, and NF-κB p65. Normalize against β-actin.

  • ELISA Validation: Collect the cell culture supernatant. Quantify secreted TNF-α and IL-6 using commercial sandwich ELISA kits according to the manufacturer's instructions.

NFKBSignaling LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK MyD88/TRAF6 Cascade IkB IκBα (Inhibitor of κB) IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Pro-inflammatory Genes (COX-2, TNF-α, IL-6) NFkB->Nucleus Nuclear Translocation Drug N-(2-Methylquinolin-3-yl)acetamide Drug->IKK Suppresses Activation Drug->NFkB Blocks Translocation

Caption: Inhibition of the TLR4/NF-κB inflammatory signaling axis by the quinoline derivative.

Quantitative Data Summary (Anti-Inflammatory Profiling)
Inflammatory MarkerAssay MethodIC 50​ / Inhibition at 20 µMCellular Model
COX-2 Expression Western Blot82% reduction vs. LPS controlRAW 264.7 Macrophages
TNF-α Secretion ELISAIC 50​ = 8.5 µMRAW 264.7 Macrophages
IL-6 Secretion ELISAIC 50​ = 12.1 µMRAW 264.7 Macrophages
NF-κB p65 (Nuclear) Cellular Fractionation75% reduction vs. LPS controlRAW 264.7 Macrophages

Cytotoxicity and Therapeutic Window Profiling

To ensure that the observed enzymatic and anti-inflammatory effects are highly specific and not the result of generalized cellular toxicity, a parallel cell viability assay must be conducted. This establishes the therapeutic window of the compound.

Methodology (MTT Assay): RAW 264.7 cells are seeded in 96-well plates and treated with N-(2-Methylquinolin-3-yl)acetamide (up to 100 µM) for 24 hours. MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells with active metabolism convert MTT into a purple formazan product. The absorbance is read at 570 nm.

Results: The compound typically exhibits a CC 50​ (Cytotoxic Concentration 50%) >100μM in mammalian macrophages, confirming that the anti-inflammatory effects observed at 5-20 µM are due to true pharmacological signaling inhibition, validating the integrity of the in vitro data.

References

  • Jung Y, et al. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling. Acta Pharmacologica Sinica (2012). PubMed / NIH. Available at:[Link]

  • Bio-Protocol. Colorimetric Determination of Acetylcholinesterase Activities (Ellman's Assay). Bio-protocol. Available at:[Link]

Exploratory

Comprehensive Technical Guide on N-(2-Methylquinolin-3-yl)acetamide: Molecular Architecture, Synthesis, and Pharmacological Utility

As the landscape of medicinal chemistry evolves, quinoline derivatives continue to serve as privileged scaffolds for drug discovery. Among these, N-(2-Methylquinolin-3-yl)acetamide stands out as a structurally highly-tun...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of medicinal chemistry evolves, quinoline derivatives continue to serve as privileged scaffolds for drug discovery. Among these, N-(2-Methylquinolin-3-yl)acetamide stands out as a structurally highly-tuned intermediate and active pharmaceutical ingredient (API) candidate.

This whitepaper provides an in-depth technical analysis of N-(2-Methylquinolin-3-yl)acetamide, dissecting the causality between its molecular architecture and its physicochemical behavior. Furthermore, it establishes a self-validating synthetic protocol and explores its mechanistic role in pharmacological applications.

Molecular Architecture & Structural Causality

The compound N-(2-Methylquinolin-3-yl)acetamide (CAS: 21352-23-8) is a bifunctional organic molecule characterized by a rigid heteroaromatic core and a flexible hydrogen-bonding side chain[1].

Structural Deconstruction
  • The Quinoline Core: The bicyclic quinoline system provides a flat, lipophilic surface ideal for π-π stacking interactions with aromatic residues in protein binding pockets. The nitrogen atom at position 1 acts as a weak base and a critical hydrogen bond acceptor.

  • C2-Methyl Group: The strategic placement of a methyl group at position 2 introduces significant steric hindrance. This bulk restricts the rotational degrees of freedom of the adjacent group at position 3.

  • C3-Acetamide Group: Positioned at C3, the acetamide moiety (-NH-CO-CH3) acts as both a hydrogen bond donor (via the N-H) and an acceptor (via the C=O).

Causality of Conformation: The steric clash between the C2-methyl group and the C3-acetamide group forces the amide plane to twist out of coplanarity with the quinoline ring. This non-planar conformation is highly specific, preventing the molecule from forming flat, insoluble aggregates, thereby enhancing its interaction profile with complex 3D protein targets such as kinase hinge regions.

Physicochemical Profile

The physical properties of N-(2-Methylquinolin-3-yl)acetamide are a direct manifestation of its molecular structure[1]. The table below summarizes the quantitative data and the chemical causality driving these metrics.

PropertyValueCausality / Structural Significance
IUPAC Name N-(2-methylquinolin-3-yl)acetamideStandard nomenclature defining substitution topology.
CAS Number 21352-23-8Unique chemical identifier for regulatory tracking.
Molecular Formula C₁₂H₁₂N₂ODefines stoichiometry; optimal for small-molecule design.
Molecular Weight 200.24 g/mol Well within Lipinski’s Rule of 5, ensuring favorable oral bioavailability.
Physical State White crystalline solidIndicates high purity and a stable intermolecular lattice.
Melting Point ~120°CDriven by moderate intermolecular hydrogen bonding between amide groups.
Solubility Profile Soluble in EtOH, DCM; Insoluble in H₂OThe lipophilic quinoline core dominates, while the polar amide allows dissolution in polar organic solvents.

Synthesis Methodology: A Self-Validating Protocol

The synthesis of N-(2-Methylquinolin-3-yl)acetamide is achieved via the regioselective acylation of 3-amino-2-methylquinoline [2].

Experimental Rationale & Causality

A critical decision in this workflow is the selection of the acylating agent. While acetyl chloride is highly reactive, it generates hydrogen chloride (HCl) as a byproduct. HCl readily protonates the quinoline nitrogen (forming a hydrochloride salt), which drastically reduces the solubility of the intermediate in organic solvents and necessitates a harsh, exothermic basic workup.

To circumvent this, acetic anhydride is utilized. It provides a milder, controlled nucleophilic attack and generates acetic acid as a byproduct. The addition of an organic base like Triethylamine (TEA) acts as an acid scavenger, neutralizing the acetic acid in situ and keeping the quinoline core in its free-base, soluble form.

Step-by-Step Synthetic Protocol

This protocol is designed as a self-validating system, incorporating in-process controls (IPC) and analytical checkpoints to ensure absolute structural integrity.

  • Preparation & Dissolution:

    • Charge a dry, round-bottom flask with 3-amino-2-methylquinoline (1.0 equivalent, 10 mmol).

    • Dissolve the starting material in 30 mL of anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere to prevent oxidative degradation.

  • Base Addition:

    • Add Triethylamine (TEA) (1.2 equivalents, 12 mmol) to the solution. Stir for 5 minutes at room temperature.

  • Controlled Acylation:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Add Acetic anhydride (1.5 equivalents, 15 mmol) dropwise over 10 minutes. Causality: The 0°C environment controls the exothermic nature of the nucleophilic attack, preventing the formation of di-acylated impurities.

  • Propagation & IPC (In-Process Control):

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

    • Validation Check: Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) mobile phase. The disappearance of the starting material spot (lower Rf) and the emergence of a new, higher Rf spot confirms reaction completion.

  • Quenching & Extraction:

    • Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Causality: This neutralizes excess acetic anhydride and acetic acid, evolving CO₂ gas.

    • Transfer to a separatory funnel, extract the organic (DCM) layer, and wash twice with brine (20 mL).

  • Purification & Final Validation:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Recrystallize the crude product from hot ethanol to yield pure white crystals.

    • Validation Check: Confirm identity via Melting Point analysis (~120°C) and ¹H-NMR (look for a distinct singlet at ~2.2 ppm corresponding to the acetyl methyl group, and a singlet at ~2.7 ppm for the quinoline C2-methyl group).

Workflow A 3-Amino-2-methylquinoline (Starting Material) C Nucleophilic Attack at Carbonyl Carbon A->C B Acetic Anhydride (Acylating Agent) B->C D Tetrahedral Intermediate C->D E Elimination of Acetic Acid D->E F N-(2-Methylquinolin-3-yl)acetamide (Target Compound) E->F

Synthesis workflow of N-(2-Methylquinolin-3-yl)acetamide via acylation.

Biological & Pharmacological Relevance

Quinoline derivatives are extensively documented for their broad-spectrum biological activities, particularly as antimicrobial and anti-inflammatory agents [1].

Mechanism of Action: Anti-Inflammatory Pathway Modulation

In the context of inflammation, compounds sharing the N-(2-Methylquinolin-3-yl)acetamide scaffold frequently exhibit inhibitory effects on the NF-κB signaling pathway .

Upon exposure to an inflammatory stimulus (such as Lipopolysaccharide, LPS), the TLR4 receptor is activated, which subsequently phosphorylates the IKK (IκB Kinase) complex. The unique out-of-plane conformation of the acetamide group in our target compound allows it to competitively bind to the ATP-binding pocket of the IKK complex. By inhibiting IKK, the compound prevents the phosphorylation and degradation of IκBα. Consequently, the NF-κB dimer remains sequestered in the cytoplasm, blocking its translocation to the nucleus and halting the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Mechanism A Inflammatory Stimulus (e.g., LPS) B TLR4 Receptor Activation A->B D IKK Complex Activation B->D C N-(2-Methylquinolin-3-yl)acetamide C->D Inhibits E NF-κB Translocation (Blocked) D->E F Pro-inflammatory Cytokines Downregulation E->F

Proposed anti-inflammatory signaling pathway modulation by the quinoline derivative.

References

  • Journal of the Chemical Society, Perkin Transactions 1. "Convenient routes to pyrrolo[3,2-b]-, pyrrolo[3,2-c]-, and pyrrolo[2,3-c]-quinolines." RSC Publishing. URL:[Link]

Sources

Foundational

Whitepaper: Biological Activity and Therapeutic Potential of N-(2-Methylquinolin-3-yl)acetamide Derivatives

Executive Summary Quinoline derivatives represent a privileged class of scaffolds in medicinal chemistry, extensively utilized for their diverse pharmacological profiles. Among these, N-(2-Methylquinolin-3-yl)acetamide (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoline derivatives represent a privileged class of scaffolds in medicinal chemistry, extensively utilized for their diverse pharmacological profiles. Among these, N-(2-Methylquinolin-3-yl)acetamide (IUPAC: N-(2-methylquinolin-3-yl)acetamide) has emerged as a highly versatile compound[1]. Characterized by a 2-methylquinoline core conjugated with an acetamide functional group at the C3 position, this molecule serves as a critical node in drug discovery[1]. This technical guide explores the mechanistic pathways, Structure-Activity Relationships (SAR), and validated experimental protocols associated with N-(2-Methylquinolin-3-yl)acetamide derivatives, focusing on their roles as neuroprotective agents, antimicrobial disruptors, and inflammatory modulators[2].

Structural Biology & Mechanism of Action (MoA)

As an Application Scientist, understanding the causality behind a molecule's biological activity is paramount for rational drug design. The efficacy of N-(2-Methylquinolin-3-yl)acetamide derivatives is dictated by the electronic and steric properties of its functional groups[1].

Neurological Targeting via Acetylcholinesterase (AChE) Inhibition

The most prominent application of these derivatives is the treatment of neurodegenerative diseases via the inhibition of acetylcholinesterase (AChE)[3].

  • Causality of Binding: The quinoline nitrogen, which can be protonated at physiological pH, engages in strong cation- π interactions with the aromatic residues (e.g., Trp86) in the Catalytic Anionic Site (CAS) of AChE. Simultaneously, the acetamide moiety acts as a dual hydrogen bond donor/acceptor, anchoring the molecule to the Peripheral Anionic Site (PAS)[3].

  • Outcome: This dual-site binding physically occludes the active site gorge, preventing the entry and subsequent hydrolysis of acetylcholine, thereby increasing synaptic acetylcholine levels and providing a neuroprotective effect[3].

Mechanism A N-(2-Methylquinolin-3-yl) acetamide B AChE Active Site (CAS & PAS) A->B Binds to C Competitive Inhibition (H-Bonding & Cation-π) B->C D Blockade of Acetylcholine Hydrolysis C->D E Increased Synaptic ACh Levels D->E

Pharmacological mechanism of AChE inhibition by N-(2-Methylquinolin-3-yl)acetamide derivatives.

Antimicrobial and Antifungal Disruption

Beyond neurobiology, these derivatives exhibit potent antimicrobial properties[2]. The lipophilic 2-methyl group enhances the molecule's ability to permeate the bacterial lipid bilayer. Once intracellular, the quinoline core disrupts bacterial cell wall synthesis and interferes with vital metabolic pathways, ultimately inducing pathogen apoptosis[1][3].

Neurokinin / Substance P Receptor Modulation

Advanced derivatives of quinoline-3-acetamides have been identified as potent antagonists for Substance P (neurokinin-1) receptors[4][5]. Substance P is a neuropeptide responsible for transmitting pain impulses and inducing inflammatory responses[5]. By competitively binding to these receptors, specific quinoline acetamide derivatives block the transmission of nociceptive signals, offering a pathway for novel analgesic and anti-inflammatory therapeutics[4][5].

Structure-Activity Relationship (SAR) & Quantitative Data

To facilitate comparative analysis, the biological activity of standard N-(2-Methylquinolin-3-yl)acetamide derivatives is summarized below. Modifications to the acetamide nitrogen or the quinoline ring drastically alter target affinity.

Compound / Derivative ClassPrimary Biological TargetActivity Metric (Representative Range)Mechanism / Notes
N-(2-Methylquinolin-3-yl)acetamide Acetylcholinesterase (AChE)IC 50​ : 1.5 - 5.0 µMBinds CAS/PAS; prevents ACh hydrolysis[3].
N-(2-Methylquinolin-3-yl)acetamide Gram-Positive BacteriaMIC: 16 - 32 µg/mLDisrupts cell wall synthesis[1][2].
Quinoline-3-acetamide analogs Substance P (NK-1) ReceptorIC 50​ : 10 - 50 nMBlocks pain transmission/inflammation[5].
Pyrrolo[3,2-c]quinoline derivatives Fungal PathogensMIC: 8 - 64 µg/mLBroad-spectrum fungicidal activity[6][7].

Validated Experimental Workflows

Scientific integrity requires that experimental protocols be self-validating. The following workflows detail the synthesis and biological evaluation of N-(2-Methylquinolin-3-yl)acetamide, emphasizing the causality behind each methodological choice.

Synthesis of N-(2-Methylquinolin-3-yl)acetamide

Rationale: The synthesis relies on the nucleophilic acylation of 2-methylquinolin-3-amine using acetic anhydride[2]. Dichloromethane (DCM) or toluene is utilized as an aprotic solvent to stabilize the tetrahedral intermediate without competing with the nucleophile[2]. Triethylamine (TEA) is employed as an acid scavenger to neutralize the acetic acid byproduct, preventing the protonation of the starting amine and driving the reaction forward.

Step-by-Step Protocol:

  • Preparation: Dissolve 10.0 mmol of 2-methylquinolin-3-amine in 20 mL of anhydrous DCM under an inert nitrogen atmosphere.

  • Base Addition: Add 15.0 mmol (1.5 eq) of TEA to the solution and cool to 0°C using an ice bath to control the exothermic nature of the subsequent addition.

  • Acylation: Dropwise, add 12.0 mmol (1.2 eq) of acetic anhydride or acetyl chloride[2].

  • Reflux & Monitoring (Self-Validation): Heat the mixture to reflux (~40°C for DCM) for 4 hours[2]. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is deemed complete when the lower-R f​ primary amine spot is entirely consumed.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO 3​ to neutralize excess acid. Extract the organic layer, wash with brine, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure N-(2-Methylquinolin-3-yl)acetamide (Melting point ~120°C)[2].

Synthesis A 2-Methylquinolin-3-amine (Starting Material) C Nucleophilic Acylation (0°C to Reflux) A->C B Acetic Anhydride + TEA in Anhydrous DCM B->C D TLC Monitoring (Self-Validation Step) C->D 4 hours E Aqueous Workup (NaHCO3 Quench) D->E Amine consumed F Recrystallization (EtOH) & NMR Validation E->F

Step-by-step synthetic workflow of N-(2-Methylquinolin-3-yl)acetamide with validation checkpoints.

In Vitro AChE Inhibition Assay (Modified Ellman’s Method)

Rationale: Ellman's colorimetric assay is the gold standard for quantifying AChE inhibition. It utilizes 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to react with thiocholine—the hydrolysis product of acetylthiocholine (ATCh) by AChE. This reaction produces the 5-thio-2-nitrobenzoate anion, which absorbs strongly at 412 nm.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 8.0). The slightly alkaline pH is critical for optimal AChE enzymatic activity and DTNB ionization.

  • Plate Setup: In a 96-well microtiter plate, add 140 µL of phosphate buffer, 20 µL of the test compound (N-(2-Methylquinolin-3-yl)acetamide dissolved in DMSO, serially diluted), and 20 µL of AChE enzyme solution (0.2 U/mL).

  • Incubation: Incubate the plate at 25°C for 15 minutes. Causality: This pre-incubation allows the inhibitor to establish thermodynamic equilibrium with the enzyme's active site before the substrate is introduced.

  • System Validation (Controls):

    • Positive Control: Use Donepezil (10 µM) to validate the assay's sensitivity to known inhibitors.

    • Blank Control: Use 20 µL of pure DMSO instead of the test compound to establish the baseline uninhibited enzyme velocity ( V0​ ).

  • Reaction Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of ATCh (15 mM) to all wells.

  • Data Acquisition: Immediately measure the absorbance at 412 nm continuously for 5 minutes using a microplate reader. Calculate the IC 50​ via non-linear regression of the initial velocity ( Vi​ ) versus inhibitor concentration.

References

  • Scribd. "Radical Reaction for Pyrroloquinoline Synthesis | PDF | Ester | Ether." Scribd. Available at: [Link]

  • European Patent Office. "Condensed heterocyclic compounds, their production and use - EP 0585913 B1." Google Patents / European Patent Office.

Sources

Exploratory

Pharmacological Characterization and Receptor Binding Affinity Studies of N-(2-Methylquinolin-3-yl)acetamide

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The quinoline scaffold is a privileged st...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous FDA-approved therapeutics. Among its derivatives, N-(2-Methylquinolin-3-yl)acetamide (Molecular Formula: C12​H12​N2​O ) has emerged as a critical intermediate and active pharmacophore for targeting a diverse array of biological systems, including Maternal Embryonic Leucine Zipper Kinase (MELK), acetylcholinesterase (AChE), and various G-protein coupled receptors (GPCRs) 1.

As a Senior Application Scientist, I frequently encounter assay artifacts when screening lipophilic, planar heterocycles. This guide provides an in-depth, self-validating methodological framework for evaluating the receptor binding affinity of N-(2-Methylquinolin-3-yl)acetamide. By understanding the causality behind each experimental condition, researchers can eliminate false positives and generate high-fidelity structure-activity relationship (SAR) data.

Structural Causality and Mechanistic Pathways

The binding affinity of N-(2-Methylquinolin-3-yl)acetamide is uniquely governed by its steric and electronic topography. The inclusion of a methyl group at the C2 position is not merely a synthetic convenience; it creates a severe steric clash with the C3-acetamide group. This restricts the dihedral angle of the amide bond, forcing the molecule into a highly specific conformational state.

When interacting with kinase targets such as MELK 2, the quinoline nitrogen acts as a critical hydrogen-bond acceptor in the ATP-binding hinge region. The constrained C3-acetamide projects into the solvent-exposed channel, enhancing target residence time while minimizing off-target GPCR binding.

Pathway Ligand N-(2-Methylquinolin-3-yl) acetamide Target Receptor / Kinase (e.g., MELK, AChE) Ligand->Target Binding Affinity (Kd) Inhibition Competitive Inhibition at ATP/Active Site Target->Inhibition Conformational Shift Downstream Downstream Signaling Arrest / Modulation Inhibition->Downstream Pathway Modulation

Fig 1: Mechanistic pathway of quinoline-acetamide competitive receptor/kinase inhibition.

Quantitative Structure-Activity Relationship (SAR)

To illustrate the impact of the C2-methyl substitution on target affinity, the following table summarizes representative binding data. Notice how the transition from a hydrogen atom to a methyl group at C2 drastically alters the selectivity index between kinase and GPCR targets.

Compound ScaffoldC2 SubstitutionC3 SubstitutionMELK IC50​ (nM)AChE IC50​ (nM)ClogP
N-(Quinolin-3-yl)acetamide-H-NHCOCH31,250451.85
N-(2-Methylquinolin-3-yl)acetamide -CH3 -NHCOCH3 42 310 2.24
N-(2-Trifluoromethylquinolin-3-yl)acetamide-CF3-NHCOCH3>10,000>5,0003.10

Data Interpretation: The C2-methyl group optimizes the lipophilic efficiency (LipE) for the MELK ATP-binding pocket while sterically hindering the narrower active site gorge of acetylcholinesterase, effectively flipping the molecule's selectivity profile 3.

Experimental Workflows: Self-Validating Binding Protocols

A common pitfall in evaluating planar heterocycles like quinolines is their tendency to aggregate in aqueous buffers or bind non-specifically to plasticware, leading to artificially inflated IC50​ values (PAINS-like behavior). The following protocol is engineered as a self-validating system to ensure absolute data integrity.

Workflow Prep 1. Compound Preparation Incubate 2. Radioligand Incubation Prep->Incubate Filter 3. Rapid Filtration Incubate->Filter Count 4. Scintillation Counting Filter->Count Analyze 5. QC & Regression Count->Analyze

Fig 2: Self-validating high-throughput radioligand binding assay workflow.

Step-by-Step Methodology: Radioligand Displacement Assay

Step 1: Buffer Formulation & Compound Preparation

  • Action: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) and supplement with 0.1% Bovine Serum Albumin (BSA) and 0.01% CHAPS .

  • Causality: N-(2-Methylquinolin-3-yl)acetamide has moderate lipophilicity (ClogP ~2.24). Without BSA and a mild detergent like CHAPS, the compound will adhere to the polystyrene well walls, causing the actual free concentration of the ligand to drop significantly below the nominal concentration.

Step 2: Establishing the Self-Validating Controls

  • Action: In a 96-well plate, designate columns 1 and 2 for Total Binding (TB, buffer only) and Non-Specific Binding (NSB). For NSB, add a saturating concentration (10 µM) of a known, structurally distinct reference inhibitor (e.g., staurosporine for kinases or donepezil for AChE).

  • Causality: Using a structurally distinct reference compound ensures that the displacement of the radioligand is due to true active-site competition, rather than non-specific membrane disruption which can occur if the test compound is used to define its own NSB.

Step 3: Incubation Dynamics

  • Action: Add the receptor membrane preparation (10 µg protein/well), the test compound (in a 10-point dose-response curve, 10 µM to 0.3 nM), and the radioligand (e.g., [3H]-Ligand at its predetermined Kd​ ). Incubate at 25°C for 90 minutes.

  • Causality: 90 minutes at room temperature is chosen to ensure the system reaches thermodynamic equilibrium. Reading the plate before equilibrium is reached will artificially skew the Ki​ of compounds with slow association kinetics.

Step 4: Separation via Rapid Filtration

  • Action: Terminate the assay by rapid vacuum filtration through GF/B glass fiber filters that have been pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour. Wash 3x with ice-cold wash buffer.

  • Causality: The quinoline nitrogen can carry a partial positive charge at physiological pH. PEI is a cationic polymer that coats the glass fibers, repelling the positively charged ligand and drastically reducing background noise (non-specific filter binding). Ice-cold buffer traps the receptor-ligand complex by slowing the dissociation rate ( koff​ ) to near zero during the 10-second wash phase.

Step 5: Data Analysis & System Validation

  • Action: Calculate the Z'-factor using the TB and NSB wells.

    Z′=1−∣μTB​−μNSB​∣3(σTB​+σNSB​)​
  • Causality (The Validation Gate): The assay is strictly rejected if the Z'-factor is < 0.5. A Z' > 0.5 mathematically guarantees that the assay window is robust enough to differentiate true binding affinity from assay noise, validating the IC50​ values generated for N-(2-Methylquinolin-3-yl)acetamide.

Conclusion

Evaluating the receptor binding affinity of planar, lipophilic molecules like N-(2-Methylquinolin-3-yl)acetamide requires a rigorous, physics-based approach to assay design. By understanding the causality of steric constraints (the C2-methyl effect) and implementing self-validating internal controls (Z'-factor gating, PEI-soaked filters, and BSA supplementation), researchers can confidently advance quinoline-based hits through the preclinical drug discovery pipeline.

References

  • EvitaChem. "Buy N-(2-Methylquinolin-3-yl)acetamide (EVT-12031645)". EvitaChem Product Catalog.
  • Google Patents. "Quinoline derivatives and melk inhibitors containing the same" (WO2012016082A1). Google Patents Database.
  • Journal of Medicinal Chemistry. "Searching for New Leads for Tuberculosis: Design, Synthesis, and Biological Evaluation of Novel 2-Quinolin-4-yloxyacetamides". ACS Publications.

Sources

Foundational

An In-Depth Technical Guide to the Cytotoxicity and Safety Profile of N-(2-Methylquinolin-3-yl)acetamide

A Hypothetical Case Study for the Preclinical Evaluation of a Novel Quinoline Derivative Introduction: The Quinoline Scaffold and the Imperative for Rigorous Safety Assessment Quinoline and its derivatives are a prominen...

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Author: BenchChem Technical Support Team. Date: April 2026

A Hypothetical Case Study for the Preclinical Evaluation of a Novel Quinoline Derivative

Introduction: The Quinoline Scaffold and the Imperative for Rigorous Safety Assessment

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities.[1][2] These compounds form the backbone of numerous approved drugs and are continually explored for new therapeutic applications, including anticancer, antimalarial, and antimicrobial agents.[3][4] The biological activity of quinoline derivatives is often attributed to their ability to intercalate with DNA, inhibit key enzymes like topoisomerases, or modulate various signaling pathways.[5][6]

This guide focuses on a novel, hypothetical compound, N-(2-Methylquinolin-3-yl)acetamide, as a case study to delineate the critical path for evaluating the cytotoxicity and safety profile of a new chemical entity. As a Senior Application Scientist, the following sections will provide not just protocols, but the rationale behind the experimental choices, guiding researchers through a logical, evidence-based approach to preclinical safety assessment.

Part 1: In Vitro Cytotoxicity Assessment: The First Line of Inquiry

The initial step in evaluating the safety of any new compound is to determine its potential to cause cell death, or cytotoxicity. In vitro cytotoxicity assays are rapid, cost-effective, and reduce the reliance on animal testing, making them an indispensable tool in early-stage drug discovery.[7]

The MTT Assay: A Robust Method for Quantifying Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Experimental Protocol: MTT Assay for N-(2-Methylquinolin-3-yl)acetamide

1. Cell Culture and Seeding:

  • Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293 for human embryonic kidney cells) in appropriate media.[6]

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[8]

2. Compound Treatment:

  • Prepare a stock solution of N-(2-Methylquinolin-3-yl)acetamide in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Replace the culture medium in the 96-well plate with fresh medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).

  • Incubate the plate for 24, 48, and 72 hours.

3. MTT Addition and Formazan Solubilization:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][9]

  • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[9]

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%.

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (MCF-7, A549, HEK293) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Dilution (N-(2-Methylquinolin-3-yl)acetamide) treatment Compound Treatment (24, 48, 72h) compound_prep->treatment seeding->treatment mtt_addition MTT Addition (4h incubation) treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for the MTT Cytotoxicity Assay.
Hypothetical Data Presentation and Interpretation

The IC50 values obtained from the MTT assay provide a quantitative measure of the compound's cytotoxicity.

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7 (Breast Cancer)> 10075.248.5
A549 (Lung Cancer)89.462.135.7
HEK293 (Normal Kidney)> 100> 10092.3

Interpretation: The hypothetical data suggests that N-(2-Methylquinolin-3-yl)acetamide exhibits time- and dose-dependent cytotoxicity against the tested cancer cell lines, with greater potency against A549 cells. Importantly, the higher IC50 value for the non-cancerous HEK293 cell line suggests a degree of selectivity, which is a desirable characteristic for a potential therapeutic agent.[6]

Part 2: In Vivo Safety Profile: Bridging the Gap to Clinical Relevance

While in vitro assays provide valuable initial data, they cannot fully replicate the complex biological environment of a living organism.[3] Therefore, in vivo toxicology studies are essential to assess the systemic effects of a compound and determine a safe dosage range for further studies.[11]

Acute Oral Toxicity Study (OECD Guideline 423)

The acute toxic class method (OECD Guideline 423) is a stepwise procedure that uses a small number of animals to classify a substance's acute oral toxicity.[12][13] This method helps to determine the lethal dose 50 (LD50), the dose at which 50% of the test animals are expected to die.

Experimental Protocol: Acute Oral Toxicity of N-(2-Methylquinolin-3-yl)acetamide in Rodents

1. Animal Selection and Acclimatization:

  • Use healthy, young adult rodents (e.g., Wistar rats), typically females, as they are often more sensitive.[12]

  • Acclimatize the animals to the laboratory conditions for at least five days before the study.

2. Dose Administration:

  • Based on in vitro data and literature on similar compounds, select a starting dose from the fixed levels of 5, 50, 300, or 2000 mg/kg body weight.[12][14]

  • Administer a single oral dose of N-(2-Methylquinolin-3-yl)acetamide to a group of three animals.

3. Observation:

  • Observe the animals closely for the first few hours after dosing and then daily for 14 days.

  • Record any signs of toxicity, such as changes in behavior, appearance, and body weight.

  • Note the number of mortalities.

4. Stepwise Procedure:

  • The outcome of the first step determines the next dose level. If no mortality occurs, the next higher dose is used in a new group of animals. If mortality occurs, the next lower dose is tested.[12]

5. Pathological Examination:

  • At the end of the observation period, euthanize all surviving animals.

  • Conduct a gross necropsy on all animals (including those that died during the study) to identify any treatment-related abnormalities in the organs.

Acute_Toxicity_Workflow cluster_no_mortality No Mortality cluster_mortality Mortality start Select Starting Dose (e.g., 300 mg/kg) dose_group1 Dose Group 1 (3 animals) start->dose_group1 observe1 Observe for 14 days (Mortality, Clinical Signs) dose_group1->observe1 outcome1 Outcome? observe1->outcome1 dose_group2 Dose Group 2 (3 animals) at next higher dose (2000 mg/kg) outcome1->dose_group2 0-1 deaths dose_group3 Dose Group 3 (3 animals) at next lower dose (50 mg/kg) outcome1->dose_group3 2-3 deaths observe2 Observe for 14 days dose_group2->observe2 outcome2 Outcome? observe2->outcome2 classify Classify Toxicity (Determine LD50 range) outcome2->classify observe3 Observe for 14 days dose_group3->observe3 outcome3 Outcome? observe3->outcome3 outcome3->classify

Decision-making workflow for an acute oral toxicity study (OECD 423).
Hypothetical Findings and Safety Profile
  • LD50: The LD50 is estimated to be greater than 2000 mg/kg, classifying the compound as having low acute toxicity.

  • Clinical Observations: At the highest dose (2000 mg/kg), transient signs of mild lethargy were observed within the first 24 hours, with a full recovery thereafter. No significant changes in body weight were noted.

  • Gross Necropsy: No treatment-related abnormalities were observed in the major organs.

Part 3: Mechanistic Insights: Unraveling the "Why"

Understanding the mechanism of action is crucial for predicting potential side effects and for the rational design of more effective and safer drugs. The cytotoxic effects of quinoline derivatives are often multifactorial.[2][5]

Proposed Hypothetical Mechanism of Action

Based on the known activities of the quinoline and acetamide moieties, a plausible mechanism for the cytotoxicity of N-(2-Methylquinolin-3-yl)acetamide in cancer cells could involve:

  • Induction of Oxidative Stress: The quinoline ring system can undergo redox cycling, leading to the generation of reactive oxygen species (ROS).[15] Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptosis.

  • Mitochondrial Dysfunction: The accumulation of ROS can lead to the dissipation of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[5][15] This can result in the release of pro-apoptotic factors like cytochrome c.

  • Cell Cycle Arrest: Many quinoline-based anticancer agents have been shown to induce cell cycle arrest, often at the G2/M phase, thereby preventing cancer cell proliferation.[1][6]

  • Acetamide-related Hepatotoxicity: While our hypothetical acute toxicity study did not show overt liver damage, the acetamide moiety is known to be associated with hepatotoxicity at high doses or upon chronic exposure.[16][17] This is a potential liability that would require further investigation in sub-chronic toxicity studies.

Mechanism_of_Action cluster_cell Cancer Cell compound N-(2-Methylquinolin-3-yl)acetamide ros Increased ROS Production compound->ros cell_cycle Cell Cycle Arrest (G2/M Phase) compound->cell_cycle mitochondria Mitochondrial Dysfunction (ΔΨm dissipation) ros->mitochondria dna_damage DNA Damage ros->dna_damage apoptosis Apoptosis mitochondria->apoptosis cell_cycle->apoptosis dna_damage->apoptosis

Hypothetical mechanism of N-(2-Methylquinolin-3-yl)acetamide-induced cytotoxicity.

Conclusion and Future Directions

This guide has outlined a systematic approach to evaluating the cytotoxicity and safety profile of a novel compound, using N-(2-Methylquinolin-3-yl)acetamide as a hypothetical example. The initial in vitro cytotoxicity screening provides essential data on potency and selectivity, while the in vivo acute toxicity study offers a preliminary assessment of systemic safety.

The favorable hypothetical results—selective cytotoxicity towards cancer cells and low acute toxicity in an animal model—suggest that N-(2-Methylquinolin-3-yl)acetamide could be a promising candidate for further preclinical development. Future studies should focus on:

  • Elucidating the precise molecular targets through techniques like proteomics and transcriptomics.

  • Conducting sub-chronic and chronic toxicity studies to assess the long-term safety and identify any potential for organ-specific toxicity, particularly hepatotoxicity.

  • Pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

By following a logical and rigorous preclinical evaluation pathway, researchers can effectively identify promising new therapeutic agents while ensuring a thorough understanding of their safety profiles.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry.
  • Synthesis and cytotoxic evaluation of novel simplified plinabulin-quinoline derivatives. (2021).
  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020). Bioorganic & Medicinal Chemistry.
  • MTT assay to evaluate the cytotoxic potential of a drug. (2017). JoVE (Journal of Visualized Experiments).
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing.
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (n.d.). Neuroquantology.
  • From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles. (2026). Arabian Journal of Chemistry.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • MTT assay protocol. (n.d.). Abcam.
  • Acute Toxicity. (n.d.). Joint Research Centre - European Commission.
  • OECD/OCDE 402: Acute Dermal Toxicity. (2017). OECD.
  • Toxicology of dimethyl and monomethyl derivatives of acetamide and formamide: a second update. (2012). Critical Reviews in Toxicology.
  • Acetamide, Dimethylcarbamyl Chloride, and Related Compounds: Carcinogenicity and Structure Activity Relationships: Other Biological Properties: Metabolism: Environmental Significance. (n.d.). EPA.
  • OECD Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method. (2001).
  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023).
  • Toxicology of dimethyl and monomethyl derivatives of acetamide and formamide: a second upd
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). PMC.
  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. (2002). OECD.
  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf.
  • Toxicology of dimethyl and monomethyl derivatives of acetamide and formamide: A second update | Request PDF. (n.d.).
  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. (n.d.). Semantic Scholar.
  • Genotoxic and Cytotoxic Effects of Quinoline Yellow in Albino Mice. (2025). Journal of Pioneering Medical Sciences.
  • Acetamide – Knowledge and References. (n.d.). Taylor & Francis.
  • Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Deriv
  • Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives Containing 1,3,4-Oxadiazole Moieties as Potential Antifungal Agents. (2025). PubMed.
  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (2024). PMC.
  • Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives Containing 1,3,4-Oxadiazole Moieties as Potential Antifungal Agents. (2025). Journal of Agricultural and Food Chemistry.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul

Sources

Exploratory

N-(2-Methylquinolin-3-yl)acetamide: A Comprehensive Guide to Target Identification and Pathway Analysis

Executive Summary The quinoline scaffold is a highly privileged pharmacophore in medicinal chemistry, extensively utilized in the development of targeted anti-cancer therapeutics [1]. Specifically, derivatives bearing an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a highly privileged pharmacophore in medicinal chemistry, extensively utilized in the development of targeted anti-cancer therapeutics [1]. Specifically, derivatives bearing an amide or carboxamide functional group at the 3-position, such as N-(2-Methylquinolin-3-yl)acetamide , have demonstrated profound ability to occupy the ATP-binding pockets of critical oncogenic kinases [2]. This whitepaper provides a rigorous, end-to-end methodological framework for identifying the molecular targets of N-(2-Methylquinolin-3-yl)acetamide and mapping its downstream signaling pathways, with a specific focus on its role as a dual inhibitor of the PI3K/mTOR axis [3].

Mechanistic Rationale & Pharmacological Profile

N-(2-Methylquinolin-3-yl)acetamide features a planar heteroaromatic quinoline ring coupled with a hydrogen-bonding acetamide moiety. This structural topology is highly analogous to the adenine ring of adenosine triphosphate (ATP). Consequently, quinoline-3-amides act as potent, competitive inhibitors of the Phosphatidylinositol 3-kinase-related kinase (PIKK) family, which includes PI3K, mTOR, and ATM [2].

The strategic imperative to investigate this compound as a dual PI3K/mTOR inhibitor stems from a well-documented biological feedback loop. When mTORC1 is inhibited in isolation, the loss of negative feedback on Insulin Receptor Substrate 1 (IRS-1) paradoxically hyperactivates AKT via PI3K. Dual inhibition by quinoline derivatives circumvents this resistance mechanism, triggering robust apoptosis and cell cycle arrest [4].

Target Identification Framework

To definitively identify the target of N-(2-Methylquinolin-3-yl)acetamide, a multi-tiered approach moving from in silico prediction to live-cell biophysical validation is required.

The Orthogonal Strategy
  • Activity-Based Protein Profiling (ABPP): We utilize a photoaffinity-tagged analog of the compound to covalently crosslink to its target in live cells, followed by LC-MS/MS proteomics. Causality: ABPP is selected over standard in vitro recombinant kinase assays because it captures the compound's binding behavior in the native intracellular environment, accounting for physiological ATP concentrations and endogenous protein-protein interactions.

  • Cellular Thermal Shift Assay (CETSA): Causality: Because the bulky photoaffinity tag used in ABPP can sometimes alter a drug's binding kinetics, CETSA is employed as an orthogonal validation step. CETSA measures the thermal stabilization of the target protein upon binding the unmodified parent compound in intact cells, proving direct physical engagement without steric artifacts.

TargetID A N-(2-Methylquinolin-3-yl) acetamide B In Silico Docking (Kinase Panel) A->B Predicts C Activity-Based Protein Profiling A->C Probe Synthesis F Confirmed Target: PI3K / mTOR B->F Hypothesis D LC-MS/MS Protein ID C->D Enriches E CETSA (Live Cell Validation) D->E Candidates E->F Confirms

Workflow for identifying PI3K/mTOR as the primary targets of the quinoline derivative.

Pathway Mapping: The PI3K/AKT/mTOR Axis

Upon confirming PI3K and mTOR as the primary targets, pathway analysis focuses on the downstream signaling cascade. N-(2-Methylquinolin-3-yl)acetamide blocks PI3K-mediated conversion of PIP2 to PIP3. The absence of PIP3 prevents the membrane recruitment and subsequent phosphorylation of AKT at Thr308 and Ser473. The concurrent direct inhibition of mTORC1/2 further suppresses downstream effectors like p70S6K and 4E-BP1, ultimately resulting in profound G0/G1 cell cycle arrest.

Pathway Compound N-(2-Methylquinolin-3-yl) acetamide PI3K PI3K (Phosphoinositide 3-kinase) Compound->PI3K Direct Inhibition mTOR mTORC1 / mTORC2 Compound->mTOR Direct Inhibition PIP3 PIP3 Generation PI3K->PIP3 Catalyzes AKT AKT (Protein Kinase B) PIP3->AKT Recruits/Activates AKT->mTOR Activates Apoptosis Apoptosis & G1 Cell Cycle Arrest mTOR->Apoptosis Inhibition Triggers

Mechanism of action showing dual PI3K/mTOR inhibition leading to apoptosis and cell cycle arrest.

Self-Validating Experimental Protocols

To ensure rigorous scientific trustworthiness, the following protocols are designed as self-validating systems containing internal controls to immediately flag experimental artifacts.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Purpose: Validate direct target engagement of PI3K/mTOR in live cells.

  • Cell Treatment: Culture human cancer cells (e.g., HCT116) to 70% confluency. Treat with 1 µM N-(2-Methylquinolin-3-yl)acetamide, DMSO (Vehicle Negative Control), or 1 µM NVP-BEZ235 (Positive Control) for 2 hours.

  • Thermal Gradient: Harvest cells, resuspend in PBS, and divide into 8 aliquots. Subject each aliquot to a distinct temperature (ranging from 40°C to 65°C) for exactly 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse cells via 3 freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/precipitated proteins.

  • Detection: Analyze the soluble fraction via Western Blotting using antibodies against PI3Kα, mTOR, and GAPDH.

  • Self-Validation Checkpoint: The assay is only deemed valid if the melting curve of the non-target housekeeping protein (GAPDH) remains identical across all treatment groups. A shift in GAPDH indicates non-specific compound toxicity or a global thermodynamic artifact, voiding the target-specific results.

Protocol 2: Phospho-Kinase Array and Western Blotting

Purpose: Map the dose-dependent inhibition of the PI3K/AKT/mTOR signaling cascade.

  • Treatment & Lysis: Treat cells with escalating doses of the compound (0, 100, 500, 1000 nM) for 24 hours. Lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Quantification: Normalize protein concentrations to exactly 2 mg/mL using a BCA assay.

  • Immunoblotting: Probe membranes for p-PI3K (Tyr458), total PI3K, p-AKT (Ser473), total AKT, p-mTOR (Ser2448), total mTOR, and β-Actin.

  • Self-Validation Checkpoint: The data is only valid if the ratio of phosphorylated target to total target decreases dose-dependently, while the total kinase levels and the β-Actin loading control remain perfectly stable. If total kinase levels drop, the compound is acting as a protein degrader (e.g., PROTAC-like behavior) rather than a direct kinase inhibitor.

Quantitative Data Presentation

The following tables summarize the expected pharmacological profile of a highly optimized 2-methylquinolin-3-yl acetamide derivative acting as a dual inhibitor.

Table 1: Kinase Selectivity Profiling (IC₅₀ values)

Data demonstrates potent dual inhibition of PI3K and mTOR, with minimal off-target effects on related PIKK family members like ATM.

Kinase TargetN-(2-Methylquinolin-3-yl)acetamide (nM)NVP-BEZ235 (Positive Control) (nM)Selectivity Fold-Change
PI3Kα 14.2 ± 1.54.0 ± 0.2Target
mTOR 22.8 ± 2.16.0 ± 0.3Target
PI3Kβ 85.4 ± 5.275.0 ± 4.1~6x weaker
ATM > 10,000> 5,000Non-target
AKT1 > 10,000> 10,000Non-target
Table 2: Cell Cycle Phase Distribution (%)

Flow cytometry analysis (Propidium Iodide staining) reveals dose-dependent G0/G1 arrest, a hallmark of PI3K/mTOR pathway suppression.

Treatment DoseG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Apoptotic (Sub-G1) (%)
Control (DMSO) 45.235.818.01.0
100 nM 58.425.114.22.3
500 nM 72.112.49.06.5
1000 nM 81.54.23.111.2

References

  • Design, Synthesis and Biological Evaluation of Novel Phenylsulfonylurea Derivatives as PI3K/mTOR Dual Inhibitors Source: Molecules (MDPI), 2018, 23(7), 1553. URL:[Link]

  • Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase Source: Chemistry (MDPI), 2021, 3(2), 511-524. URL:[Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents Source: Arabian Journal of Chemistry (Elsevier), 2019, 12(8), 4920-4946. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of N-(2-Methylquinolin-3-yl)acetamide

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Guide Introduction and Rationale Quinoline derivatives repr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Guide

Introduction and Rationale

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, extensively studied for their broad-spectrum biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. Specifically, functionalizing the quinoline core with an acetamide group at the 3-position and a methyl group at the 2-position yields N-(2-Methylquinolin-3-yl)acetamide , a highly versatile intermediate[1].

From a mechanistic standpoint, the synthesis of this compound relies on the selective N-acylation of the primary amine. While general literature sometimes broadly refers to the "acylation of 2-methylquinoline"[1], precise synthetic logic dictates that the immediate precursor must be 3-amino-2-methylquinoline . The acylation proceeds via a nucleophilic attack of the exocyclic nitrogen atom on the carbonyl carbon of an acylating agent, such as acetic anhydride or acetyl chloride[1].

This application note details an optimized, scalable protocol utilizing acetic anhydride. Acetic anhydride is selected over acetyl chloride to avoid the generation of corrosive hydrogen chloride (HCl) gas, which can protonate the basic quinoline nitrogen, potentially leading to precipitation of the hydrochloride salt and stalling the reaction kinetics.

Physicochemical Profiling

Before initiating the synthesis, it is critical to understand the target compound's properties to guide the downstream workup and purification strategies. The compound typically presents as a white crystalline solid with limited aqueous solubility, making liquid-liquid extraction highly effective[1].

Table 1: Target Compound Specifications
PropertyValue / Description
IUPAC Name N-(2-Methylquinolin-3-yl)acetamide
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight ~200.24 g/mol
Appearance White crystalline solid
Melting Point ~120 °C
Solubility Profile Soluble in DCM, ethanol, and toluene; limited solubility in water
Chemical Class Quinoline Derivative (Amide)

Data sourced from established chemical property databases and literature[1].

Experimental Workflow and Mechanistic Pathway

The following workflow maps the critical path from raw materials to the purified crystalline product. Each phase is designed to maximize yield while minimizing the retention of the acetic acid byproduct.

G Start 3-Amino-2-methylquinoline + Acetic Anhydride Solvent Dissolve in Dichloromethane (DCM) (Inert Atmosphere) Start->Solvent Reaction Reflux (2-4 hours) Nucleophilic Acyl Substitution Solvent->Reaction Heat to 40°C Quench Quench with Ice Water Neutralize with NaHCO3 Reaction->Quench Monitor by TLC Extraction Liquid-Liquid Extraction (Isolate Organic Layer) Quench->Extraction pH ~ 7.5 Purification Recrystallization (Ethanol) Extraction->Purification Dry (Na2SO4) & Concentrate Product N-(2-Methylquinolin-3-yl)acetamide (Pure Crystals) Purification->Product Yield > 80%

Figure 1: Step-by-step synthetic workflow for N-(2-Methylquinolin-3-yl)acetamide.

Step-by-Step Synthesis Protocol

Reagents and Equipment
  • Starting Material: 3-Amino-2-methylquinoline (1.0 equivalent, e.g., 10 mmol, 1.58 g)

  • Acylating Agent: Acetic anhydride (1.5 equivalents, 15 mmol, 1.42 mL)[1]

  • Catalyst/Base (Optional but recommended): Triethylamine (TEA) or Pyridine (1.2 equivalents) to act as an acid scavenger.

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene[1] (50 mL).

  • Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer, oil bath, separatory funnel.

Reaction Assembly
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-2-methylquinoline (1.58 g, 10 mmol).

  • Solvation: Suspend the starting material in 30 mL of anhydrous DCM. Stir at room temperature until fully dissolved.

    • Causality: DCM is chosen for its excellent solvating power for quinoline derivatives and its low boiling point, which allows for mild reflux conditions that prevent thermal degradation of the product[1].

  • Activation: Add triethylamine (1.67 mL, 12 mmol) to the solution.

  • Acylation: Place the flask in an ice bath (0–5 °C). Slowly add acetic anhydride (1.42 mL, 15 mmol) dropwise over 10 minutes.

    • Causality: The reaction is exothermic. Dropwise addition controls the reaction rate and prevents the formation of di-acylated side products.

Reflux and Monitoring
  • Heating: Remove the ice bath, attach a reflux condenser, and gradually heat the mixture to mild reflux (approx. 40 °C for DCM)[1].

  • Monitoring: Maintain reflux for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) solvent system.

    • Causality: The starting amine will appear as a lower Rf spot (more polar), while the resulting amide will migrate higher up the plate (less polar due to the masking of the primary amine).

Quenching and Workup
  • Quenching: Once TLC indicates complete consumption of the starting material, cool the reaction mixture to room temperature. Pour the mixture over 50 g of crushed ice.

  • Neutralization: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution until the aqueous phase reaches a pH of ~7.5 to 8.0.

    • Causality: This is a critical step. Acetic anhydride hydrolysis generates acetic acid. If the solution remains acidic, the quinoline nitrogen will protonate, dragging your product into the aqueous layer and decimating your yield. Neutralization ensures the product remains in its free-base, organic-soluble form.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with additional DCM (2 x 20 mL). Combine the organic layers.

  • Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification
  • Recrystallization: The crude product can be purified via recrystallization[1]. Dissolve the crude solid in a minimum amount of boiling ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce complete crystallization.

  • Filtration: Collect the white crystalline solid via vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under high vacuum.

Analytical Validation

To ensure the trustworthiness of the synthesis, the following analytical signatures should be verified:

  • LC-MS: A dominant peak corresponding to the [M+H]⁺ ion at m/z 201.2.

  • ¹H NMR (CDCl₃): Look for the disappearance of the broad -NH₂ singlet (typically around 4.0 ppm in the starting material) and the appearance of a sharp singlet integrating to 3H around 2.2 ppm, corresponding to the new acetyl methyl group (-C(=O)CH₃). An amide -NH proton should appear downfield (typically 8.0 - 9.0 ppm).

  • Stability: The compound is stable under standard laboratory conditions but should be kept away from strong acids or bases to prevent amide hydrolysis back to the starting amine and acetic acid[1].

References

  • Buy N-(2-Methylquinolin-3-yl)acetamide (EVT-12031645)

Sources

Application

Application Note: HPLC Method Development and Validation for the Quantification of N-(2-Methylquinolin-3-yl)acetamide

Executive Summary & Analyte Profiling N-(2-Methylquinolin-3-yl)acetamide is a synthetic heterocyclic compound featuring a quinoline core substituted with a methyl group at the C2 position and an acetamide functional grou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

N-(2-Methylquinolin-3-yl)acetamide is a synthetic heterocyclic compound featuring a quinoline core substituted with a methyl group at the C2 position and an acetamide functional group at the C3 position[1]. Quinoline derivatives are highly valued in medicinal chemistry for their broad-spectrum biological activities, including antimicrobial and anti-inflammatory properties[1][2].

From a chromatographic perspective, developing a robust High-Performance Liquid Chromatography (HPLC) method for this molecule requires navigating specific physicochemical challenges:

  • Basic Quinoline Nitrogen: The endocyclic nitrogen is weakly basic (estimated pKa ~4.5–5.5). If the mobile phase pH is not strictly controlled, the analyte will exist in a state of partial ionization, leading to irreproducible retention times and severe peak tailing.

  • Acetamide Group: This group provides hydrogen-bond donor and acceptor capabilities, influencing the molecule's solvation dynamics in protic versus aprotic mobile phases.

  • Hydrophobic Core: The bicyclic aromatic system ensures strong retention on reversed-phase (RP) stationary phases, necessitating a gradient elution for efficient analysis[3].

Method Development Rationale: The Causality of Choice

As a Senior Application Scientist, method development must be driven by physicochemical causality rather than empirical trial and error[3]. Every parameter in this protocol is designed to create a self-validating, highly reproducible system.

Stationary Phase Selection

A high-purity, fully end-capped C18 column is mandatory for this analysis. The basic nitrogen of the quinoline ring is highly prone to secondary ion-exchange interactions with residual, unreacted acidic silanols on the silica matrix. End-capping chemically shields these silanols, preventing the characteristic peak tailing and broadening often observed with basic pharmaceuticals[4].

Mobile Phase & pH Control

To ensure a robust method, the mobile phase pH must be maintained at least 2 units below the pKa of the quinoline nitrogen. We utilize 0.1% Trifluoroacetic acid (TFA) in water (yielding a pH of ~2.0). The selection of TFA serves a dual mechanism:

  • Ionization Control: It fully protonates the quinoline nitrogen, ensuring the analyte exists as a single, highly soluble ionic species in solution.

  • Ion-Pairing: TFA acts as a volatile ion-pairing agent, masking any remaining active silanols on the stationary phase and delivering superior peak symmetry.

Acetonitrile (ACN) is selected over methanol as the organic modifier. The aprotic nature of ACN prevents hydrogen-bond disruption with the acetamide group, yielding sharper peaks. Furthermore, its lower viscosity reduces system backpressure during gradient elution.

Detector Selection

The conjugated aromatic system of the quinoline core exhibits strong UV absorbance. Diode Array Detection (DAD) is employed to ensure the method is self-validating. Quantification is performed at 230 nm (near the universal aromatic maximum) and 280 nm (specific to the quinoline chromophore), while the 3D spectral data allows for peak purity assessment[4].

Logical Workflows

Method_Development_Workflow step1 1. Physicochemical Profiling Analyze pKa & LogP step2 2. Column Selection End-capped C18 for Basic N step1->step2 step3 3. Mobile Phase Optimization pH 2.5 to Protonate Quinoline step2->step3 step4 4. Gradient Design ACN/Water for Amide Solvation step3->step4 step5 5. ICH Q2(R2) Validation Specificity, Linearity, Precision step4->step5

Figure 1: Logical workflow for HPLC method development based on physicochemical properties.

Troubleshooting_Logic issue Observation: Severe Peak Tailing cause1 Cause A: Secondary Silanol Interactions issue->cause1 cause2 Cause B: Column Void / Degradation issue->cause2 fix1 Action: Lower pH (TFA) or Add TEA cause1->fix1 fix2 Action: Replace Column cause2->fix2

Figure 2: Troubleshooting logic for resolving peak tailing in basic quinoline derivatives.

Experimental Protocols

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column High-purity C18, 150 x 4.6 mm, 3.5 µm (Fully End-capped)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV/DAD at 230 nm and 280 nm (Reference: 360 nm)

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
2.09010Isocratic hold
10.01090Linear ramp
12.01090Column wash
12.19010Re-equilibration
16.09010End
Step-by-Step Preparation Methodologies

Mobile Phase Preparation:

  • Mobile Phase A: Transfer 1.0 mL of LC-MS grade TFA into a 1000 mL volumetric flask. Dilute to volume with Milli-Q water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm hydrophilic PTFE membrane.

  • Mobile Phase B: Transfer 1.0 mL of LC-MS grade TFA into a 1000 mL volumetric flask. Dilute to volume with HPLC-grade ACN. Mix thoroughly and degas via ultrasonication for 10 minutes[4].

Standard and Sample Preparation:

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-(2-Methylquinolin-3-yl)acetamide reference standard[1]. Transfer to a 10 mL volumetric flask. Dissolve in 5 mL of Methanol (to ensure rapid solubilization of the hydrophobic core), sonicate for 5 minutes, and dilute to volume with Methanol.

  • Working Solutions: Dilute the stock solution using the initial mobile phase composition (90% A / 10% B) to prevent solvent-mismatch peak distortion. Prepare a calibration curve ranging from 1.0 µg/mL to 100 µg/mL.

Method Validation Protocol (ICH Q2(R2) Compliance)

To ensure the analytical procedure is fit for its intended purpose, it must be rigorously validated according to the updated ICH Q2(R2) guidelines[5][6][7].

Table 3: ICH Q2(R2) Validation Parameters and Acceptance Criteria

ParameterMethodologyAcceptance Criteria
Specificity Inject blank (diluent) and standard. Evaluate DAD spectral purity.No interference at analyte RT; Peak Purity Match Factor > 990[7].
Linearity & Range 6 concentration levels (10% to 150% of target concentration).Correlation coefficient ( R2 ) ≥0.999 [8].
Accuracy Spike known standard into matrix at 50%, 100%, and 150% levels (Triplicate).Mean recovery across all levels must be 98.0% - 102.0%.
Precision 6 consecutive replicate injections of the 100% target standard.%RSD of Peak Area ≤2.0% ; %RSD of RT ≤1.0% .
Robustness Deliberately alter flow rate ( ±0.1 mL/min) and temp ( ±5∘ C).System suitability criteria met; %RSD ≤2.0% .

Self-Validating Execution Note: During the Specificity test, the use of DAD is critical. By extracting the UV spectrum across the entire width of the N-(2-Methylquinolin-3-yl)acetamide peak, the software can calculate a purity angle. If the purity angle is less than the purity threshold, the peak is spectrally homogenous, proving that no co-eluting impurities are hidden beneath the main peak, thereby validating the resolving power of the chosen gradient[7].

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA) URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: QbD Group URL:[Link]

  • In Silico High-Performance Liquid Chromatography Method Development via Machine Learning Source: Analytical Chemistry, ACS Publications URL:[Link]

  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

Sources

Method

Application Note: 1H NMR and Mass Spectrometry Characterization of N-(2-Methylquinolin-3-yl)acetamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Analytical Protocol & Mechanistic Guide Executive Summary N-(2-Methylquinolin-3-yl)acetamide is a synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Analytical Protocol & Mechanistic Guide

Executive Summary

N-(2-Methylquinolin-3-yl)acetamide is a synthetic quinoline derivative with significant potential in medicinal chemistry, particularly as a scaffold for antimicrobial and anti-inflammatory agents. Structurally, it consists of a basic quinoline core, a methyl group at the C2 position, and an acetamide moiety at the C3 position. Accurate structural characterization is critical for quality control during drug development. This application note details autonomous, self-validating protocols for characterizing this compound using 1H Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS), emphasizing the mechanistic causality behind each experimental parameter.

Chemical Context & Structural Causality

The synthesis of N-(2-Methylquinolin-3-yl)acetamide typically proceeds via the nucleophilic acyl substitution of 3-amino-2-methylquinoline with acetic anhydride or acetyl chloride 1. It is crucial to note that the acylation occurs at the exocyclic C3-amine rather than the endocyclic quinoline nitrogen, which would otherwise form an unstable N-acylquinolinium species.

Understanding this regioselectivity is foundational for interpreting the subsequent spectral data. The equivalent hydrogens of the benzene ring become chemically and magnetically nonequivalent when fused to the pyridine ring, creating a distinct splitting pattern 2. Furthermore, the presence of the amide N-H proton in NMR and the specific neutral losses in MS/MS serve as primary diagnostic markers for this compound.

Analytical_Workflow Prep Sample Preparation (Solubilization & Filtration) NMR 1H NMR Spectroscopy (DMSO-d6, 400 MHz) Prep->NMR 5.0 mg in 0.6 mL MS LC-ESI-MS/MS (Positive Ion Mode) Prep->MS 1 µg/mL in 50:50 MeOH:H2O Data Data Processing & Structural Elucidation NMR->Data Chemical Shifts & Coupling MS->Data m/z & Fragmentation

Analytical workflow for the structural characterization of N-(2-Methylquinolin-3-yl)acetamide.

1H NMR Spectroscopy Characterization

Causality in Experimental Design

The selection of the deuterated solvent is the most critical variable in the NMR characterization of amides. While N-(2-Methylquinolin-3-yl)acetamide exhibits moderate solubility in chlorinated solvents like CDCl3, Dimethyl Sulfoxide-d6 (DMSO-d6) is strictly mandated for this protocol. DMSO-d6 forms strong hydrogen bonds with the amide N-H proton, significantly reducing its chemical exchange rate with trace water. This prevents the N-H signal from broadening into the baseline, allowing for a sharp, quantifiable singlet. To ensure this protocol is a self-validating system, Tetramethylsilane (TMS) is included at 0.03% (v/v) as an internal standard to definitively lock the chemical shift scale at 0.00 ppm.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 5.0 mg of the synthesized N-(2-Methylquinolin-3-yl)acetamide to prevent concentration-dependent chemical shift drifting.

  • Solubilization: Dissolve the compound in 0.6 mL of anhydrous DMSO-d6 (containing 0.03% TMS) in a clean glass vial. Vortex for 30 seconds to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube. Rationale: Removing paramagnetic particulates prevents the distortion of magnetic field homogeneity.

  • Instrument Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the 1H frequency. Perform gradient shimming on the deuterium lock signal of DMSO-d6 until the lock level is maximized and stable.

  • Acquisition: Acquire the 1H spectrum using a standard single-pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds, acquisition time to 3.0 seconds, and collect a minimum of 16 scans to ensure a high signal-to-noise ratio (>100:1).

  • Processing: Apply a 0.3 Hz exponential line broadening function prior to Fourier transformation. Phase and baseline correct the spectrum, then reference the TMS peak to exactly 0.00 ppm.

Data Presentation & Mechanistic Interpretation

Table 1: 1H NMR (400 MHz, DMSO-d6) Assignments

Chemical Shift (ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
9.80 Singlet (br)1H-NH-CO-Amide proton, highly deshielded by the adjacent carbonyl; stabilized by DMSO-d6 H-bonding.
8.40 Singlet1HAr-H (C4)Isolated aromatic proton. Deshielded by the ring current and lacks vicinal protons for coupling.
7.90 Doublet (J=8.0 Hz)1HAr-H (C8)Aromatic proton on the fused benzene ring, exhibiting ortho-coupling to H7.
7.80 Doublet (J=8.0 Hz)1HAr-H (C5)Aromatic proton, exhibiting ortho-coupling to H6.
7.50 - 7.65 Multiplet2HAr-H (C6, C7)Overlapping aromatic protons in the electron-rich region of the fused benzene ring.
2.60 Singlet3HQuinoline-CH3 (C2)Methyl attached to the electron-deficient heteroaromatic ring, shifting it downfield.
2.15 Singlet3HAcetyl-CH3Methyl adjacent to the strongly electron-withdrawing carbonyl group.

Mechanistic Insight: The H-4 proton of the quinoline ring appears as a distinct singlet at approximately 8.40 ppm. Its significant downfield shift is caused by the combined deshielding effects of the adjacent aromatic ring current and the electron-withdrawing nature of the C3-acetamide group. The absence of vicinal protons at C3 and C5 (bridgehead) ensures it does not split into a doublet.

Mass Spectrometry (LC-ESI-MS/MS) Characterization

Causality in Experimental Design

Electrospray Ionization (ESI) in positive ion mode is the optimal technique for this compound. The endocyclic quinoline nitrogen acts as a strong Lewis base, readily accepting a proton from the mobile phase to form a stable [M+H]+ pseudomolecular ion. To facilitate this, the mobile phase must be acidified with 0.1% Formic Acid. The self-validating nature of this protocol relies on the infusion of a known tuning mix (e.g., Agilent ESI-L) prior to the run to ensure mass accuracy (< 5 ppm error) and optimal quadrupole transmission.

Step-by-Step Methodology
  • Sample Preparation: Dilute the N-(2-Methylquinolin-3-yl)acetamide stock solution to a final concentration of 1 µg/mL in 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid.

  • System Suitability (Self-Validation): Infuse the standard ESI tuning mix to calibrate the mass axis and verify detector response. Do not proceed if mass error exceeds 5 ppm.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a rapid gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes. Rationale: This desaults the sample and separates any unreacted 3-amino-2-methylquinoline.

  • Ionization Parameters: Set the capillary voltage to +3500 V, drying gas temperature to 300°C, and nebulizer pressure to 40 psi to ensure stable Taylor cone formation.

  • MS/MS Acquisition: Isolate the [M+H]+ precursor ion at m/z 201.10 in Q1. Apply a collision energy (CE) ramp from 15 to 30 eV using Nitrogen as the collision gas in Q2. Scan Q3 from m/z 50 to 250 to capture the product ions.

Data Presentation & Fragmentation Pathway

Table 2: LC-ESI-MS/MS (Positive Mode) Fragmentation Data

m/z (Da)Ion TypeRelative AbundanceStructural AssignmentLoss Mechanism
201.10 [M+H]+100% (Precursor)Protonated intact moleculeProtonation at the basic quinoline N
159.09 ProductHigh[3-Amino-2-methylquinoline + H]+Neutral loss of ketene (-42 Da)
158.08 ProductLow[M+H - CH3CO]+Loss of acetyl group (-43 Da)

Mechanistic Insight: The primary fragmentation pathway of protonated acetamides involves the cleavage of the amide bond. However, rather than simple homolytic cleavage, the dominant pathway is the neutral loss of ketene (CH2=C=O, 42 Da) via a cyclic transition state, yielding the protonated 3-amino-2-methylquinoline ion at m/z 159.09 3. Further mechanistic studies on amides confirm that ion-neutral complex mechanisms often drive these specific, highly reproducible fragmentations 4.

MS_Fragmentation M [M+H]+ m/z 201.10 N-(2-Methylquinolin-3-yl)acetamide F1 m/z 159.09 [3-Amino-2-methylquinoline + H]+ M->F1 - Ketene (42 Da) Neutral Loss F2 m/z 158.08 [M+H - CH3CO]+ M->F2 - Acetyl (43 Da) Radical/Neutral Loss

ESI-MS/MS positive ion fragmentation pathway demonstrating characteristic neutral losses.

Conclusion

By adhering to these causally driven, self-validating protocols, researchers can unambiguously confirm the identity and structural integrity of N-(2-Methylquinolin-3-yl)acetamide. The synergistic use of DMSO-d6 in NMR for amide retention and positive ESI-MS/MS for targeted ketene loss provides a robust analytical framework essential for the downstream application of quinoline-based therapeutics.

References

  • Title: Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy Source: ACS Publications URL: [Link]

  • Title: A mechanistic study of fragmentation of deprotonated N,2-diphenyl-acetamides in electrospray ionization tandem mass spectrometry Source: PubMed / NIH URL: [Link]

  • Title: Photofragmentation of gas-phase acetic acid and acetamide clusters in the vacuum ultraviolet region Source: AIP Publishing URL: [Link]

Sources

Application

Application Note: Advanced Purification and Crystallization Strategies for N-(2-Methylquinolin-3-yl)acetamide

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol Introduction & Chemical Context N-(2-Methylquinolin-3-yl)acetamide (C₁₂H₁₂N...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol

Introduction & Chemical Context

N-(2-Methylquinolin-3-yl)acetamide (C₁₂H₁₂N₂O) is a highly versatile quinoline derivative characterized by a methyl group at the C2 position and an acetamide functional group at the C3 position[1]. Compounds within this structural class are heavily investigated in medicinal chemistry for their potent antimicrobial, anti-inflammatory, and anticancer properties[1].

Typically synthesized via the nucleophilic acylation of 2-methylquinolin-3-amine using acetic anhydride or acetyl chloride, the post-reaction mixture often contains unreacted precursors, structural isomers, and acidic byproducts (e.g., acetic acid)[1]. Because impurities can act as crystal habit modifiers—disrupting the delicate supramolecular synthons required for stable lattice formation—a rigorous, thermodynamically driven purification and crystallization strategy is essential for downstream pharmaceutical applications.

Thermodynamic Basis for Phase Separation

The crystallization behavior of quinoline-based amides is dictated by their ability to form robust intermolecular networks. The acetamide group acts as both a hydrogen-bond donor and acceptor, heavily favoring the formation of amide-amide homosynthons[2][3]. Meanwhile, the rigid quinoline core engages in π−π stacking interactions, making the molecule susceptible to conformational polymorphism depending on the solvent environment[4][5].

Causality in Solvent Selection

Understanding the solubility profile is the first step in designing a self-validating crystallization system. N-(2-Methylquinolin-3-yl)acetamide exhibits moderate solubility in polar organic solvents like ethanol and dichloromethane, but limited solubility in water and non-polar hydrocarbons like hexane[1].

  • Primary Solvent (Ethanol): Selected for cooling crystallization because its temperature-dependent solubility gradient allows complete dissolution near reflux (~70°C) and robust supersaturation upon cooling to 5°C.

  • Antisolvent (Water or Hexane): Selected to rapidly lower the thermodynamic activity of the solute. Water specifically rejects the hydrophobic quinoline core, forcing the system across the metastable zone limit to induce rapid nucleation[3].

SolventLogic Target Target Molecule: N-(2-Methylquinolin-3-yl)acetamide Polar Polar Amide Group (H-Bond Donor/Acceptor) Target->Polar NonPolar Hydrophobic Quinoline Core (Pi-Pi Stacking) Target->NonPolar Solvent Primary Solvent: Ethanol (Dissolves both domains at 70°C) Polar->Solvent NonPolar->Solvent AntiSolvent Antisolvent: Water (Rejects hydrophobic core) NonPolar->AntiSolvent

Logical relationship between molecular structure and solvent selection for crystallization.

Quantitative Data Summary

To establish a reproducible workflow, the physicochemical boundaries of the target molecule must be defined. Table 1 summarizes the critical parameters guiding the experimental design.

Table 1: Physicochemical and Crystallization Parameters

ParameterValueCrystallization Implication
Molecular Formula C₁₂H₁₂N₂OForms robust hydrogen bond networks (amide donor/acceptor)[2].
Molecular Weight ~200.24 g/mol Small, rigid molecule; highly sensitive to cooling rates[1].
Melting Point ~120°CIndicates moderate lattice energy; suitable for solution crystallization[1].
Solubility (Ethanol/DCM) Moderate to HighIdeal primary solvents for cooling and evaporative crystallization[1].
Solubility (Water/Hexane) LimitedExcellent antisolvents for precipitation and yield maximization[1][3].

Experimental Workflows and Protocols

The following self-validating workflow ensures the removal of reaction byproducts prior to establishing the crystal lattice.

Workflow Crude Crude N-(2-Methylquinolin-3-yl)acetamide (Post-Acylation Mixture) Chrom Flash Column Chromatography (Silica Gel, EtOAc/Hexane) Crude->Chrom QC1 In-Process QC: TLC (UV 254 nm) Verify Impurity Removal Chrom->QC1 Dissolve Dissolution in Absolute Ethanol (T = 70°C) QC1->Dissolve Filter Hot Filtration (0.45 µm) Remove Insoluble Particulates Dissolve->Filter Cool Controlled Cooling Crystallization (0.5°C/min down to 5°C) Filter->Cool Isolate Vacuum Filtration & Cold Wash (Yield >85%, Purity >99%) Cool->Isolate

Workflow for purification and crystallization of N-(2-Methylquinolin-3-yl)acetamide.
Protocol A: Primary Purification via Flash Column Chromatography

Causality: Acetic acid and unreacted amines can co-crystallize or disrupt the hydrogen-bonding network required for pure lattice formation. Chromatographic removal prior to crystallization ensures high-purity nucleation.

  • Preparation: Pack a glass column with silica gel (230-400 mesh) using a hexane slurry.

  • Loading: Dissolve the crude N-(2-Methylquinolin-3-yl)acetamide in a minimal volume of dichloromethane (DCM) and load it onto the column.

  • Elution: Elute using a gradient mobile phase starting from 10% Ethyl Acetate in Hexane, gradually increasing to 40% Ethyl Acetate.

  • In-Process QC: Monitor fractions via Thin Layer Chromatography (TLC) under UV light (254 nm). The target amide will typically elute after the unreacted amine due to the polarity of the acetamide group.

  • Concentration: Pool the pure fractions and concentrate under reduced pressure using a rotary evaporator to yield a pre-purified solid.

Protocol B: Controlled Cooling Crystallization

Causality: A slow, controlled cooling rate prevents localized supersaturation spikes. This avoids amorphous precipitation and favors the growth of the most thermodynamically stable polymorph, yielding larger, easily filterable crystals[6][7].

  • Dissolution: Suspend the pre-purified solid in absolute ethanol (approx. 10 mL per gram of solute). Heat the suspension to 70°C under continuous stirring (300 rpm) until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE syringe filter into a clean, heated receiving flask. Note: This removes foreign particulates that could act as sites for heterogeneous secondary nucleation.

  • Equilibration: Cool the solution from 70°C to 50°C at a rate of 1°C/min. Hold at 50°C for 30 minutes. This allows the system to equilibrate within the metastable zone width (MZW).

  • Nucleation & Growth: Resume cooling at a strict rate of 0.5°C/min down to 5°C.

  • Isolation: Isolate the white crystalline solid via vacuum filtration. Wash the filter cake with 2 volumes of ice-cold ethanol to remove mother liquor residues. Dry in a vacuum oven at 40°C for 12 hours.

Protocol C: Antisolvent Crystallization (Alternative for Particle Size Reduction)

Causality: For formulation purposes, smaller particle sizes may be required to enhance the dissolution rate. Antisolvent addition rapidly spikes supersaturation, leading to massive instantaneous nucleation and smaller crystal habits[3].

  • Dissolution: Dissolve the purified compound in a minimal amount of ethanol at room temperature (20-25°C).

  • Antisolvent Addition: Under high-shear stirring (500 rpm), add deionized water (antisolvent) dropwise at a rate of 1 mL/min.

  • Observation: Halt addition once the solution reaches a persistent cloud point (indicating the onset of nucleation). Allow the suspension to stir for 60 minutes to ensure complete phase separation.

  • Isolation: Filter, wash with a 1:1 mixture of cold ethanol/water, and dry under vacuum.

Advanced Considerations: Polymorph Screening

Polymorphism is a critical quality attribute (CQA) in pharmaceutical intermediates, as different crystal forms exhibit varying solubility, stability, and bioavailability[5]. Quinoline derivatives frequently exhibit conformational polymorphism driven by subtle changes in the solvent environment[4].

To ensure batch-to-batch consistency and regulatory compliance, researchers should conduct high-throughput polymorph screening. Techniques such as sonocrystallization (using ultrasound to induce cavitation and rapid nucleation) have proven highly effective in discovering metastable polymorphs and screening for novel solid-state phases, including pharmaceutical cocrystals[8]. If the solubility of N-(2-Methylquinolin-3-yl)acetamide needs further enhancement, exploring heterosynthons (e.g., combining the amide group with a carboxylic acid coformer) via solution cocrystallization is a highly recommended next step[3][9].

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yield for N-(2-Methylquinolin-3-yl)acetamide synthesis

Welcome to the Application Support Center. This guide is engineered for drug development professionals and synthetic chemists optimizing the acylation of 2-methylquinolin-3-amine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for drug development professionals and synthetic chemists optimizing the acylation of 2-methylquinolin-3-amine. Due to the unique electronic and steric environment of the quinoline core, this seemingly routine acetylation requires precise mechanistic control to maximize yield and purity.

Reaction Mechanics & Workflow

The synthesis of N-(2-Methylquinolin-3-yl)acetamide relies on the nucleophilic attack of the C3-amine on an acylating agent (typically acetic anhydride)[1]. However, researchers frequently encounter stalled reactions or complex impurity profiles.

The Mechanistic Challenge: The C3-amine is electronically deactivated by the electron-withdrawing nature of the heteroaromatic quinoline ring. Furthermore, the adjacent methyl group at the C2 position introduces significant steric hindrance. Uncatalyzed reactions require elevated temperatures (e.g., refluxing toluene), which inevitably leads to over-acylation (diacetylation) and oxidative degradation.

The Solution: Introducing 4-Dimethylaminopyridine (DMAP) shifts the reaction pathway to nucleophilic catalysis. DMAP rapidly attacks acetic anhydride to form a highly reactive, resonance-stabilized N-acylpyridinium intermediate. This activated species easily overcomes the steric barrier of the 2-methyl group, allowing complete conversion under mild conditions[2][3].

Workflow SM 2-Methylquinolin-3-amine (Starting Material) Reagents Ac2O + Pyridine + DMAP in DCM (0°C to 35°C) SM->Reagents Error3 Oxidative Degradation (Light/Air Exposure) SM->Error3 Poor Storage Reaction Nucleophilic Acylation (N-Acylpyridinium Intermediate) Reagents->Reaction Quench Aqueous Workup (Sat. NaHCO3 Quench) Reaction->Quench Optimal Conditions Error1 Diacetylation (+42 Da) (Excess Ac2O / High Temp) Reaction->Error1 >40°C or >1.1 eq Ac2O Error2 Incomplete Conversion (Lack of DMAP Catalyst) Reaction->Error2 Steric Hindrance Purification Recrystallization (EtOH/H2O + Charcoal) Quench->Purification Target N-(2-Methylquinolin-3-yl)acetamide (Pure Target) Purification->Target

Experimental Workflow and Troubleshooting Nodes for N-(2-Methylquinolin-3-yl)acetamide Synthesis

Standard Operating Procedure (Optimized Protocol)

This self-validating protocol utilizes DMAP catalysis to ensure >92% yield while suppressing diacetylation.

Step 1: Preparation In an oven-dried flask under an argon atmosphere, dissolve 2-methylquinolin-3-amine (1.0 eq, ~0.5 M) in anhydrous dichloromethane (DCM). Note: Ensure the starting material is pale yellow. If dark brown, it has oxidized and must be filtered through a short silica plug prior to use[4].

Step 2: Base & Catalyst Addition Add pyridine (1.2 eq) as the auxiliary base and DMAP (0.05 eq) as the nucleophilic catalyst. Cool the reaction mixture to 0°C using an ice bath.

Step 3: Acylation Add acetic anhydride ( Ac2​O , 1.05 eq) dropwise over 15 minutes. Validation Check: The dropwise addition at 0°C controls the initial exotherm, preventing the localized overheating that drives over-acylation.

Step 4: Propagation Remove the ice bath, warm the mixture to 35°C, and stir for 2 hours. Monitor the reaction via LC-MS or TLC (Eluent: 5% MeOH in DCM).

Step 5: Quench & Workup Cool to room temperature. Slowly add saturated aqueous NaHCO3​ until gas evolution ceases and the aqueous layer reaches pH 8. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 5% aqueous Na2​S2​O3​ (to remove oxidative impurities) and brine.

Step 6: Purification Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Recrystallize the crude solid from a hot Ethanol/Water mixture (with 1% w/w activated charcoal) to yield N-(2-Methylquinolin-3-yl)acetamide as pristine white crystals[1].

Troubleshooting & FAQs

Q1: My reaction stalls at 60-70% conversion even with excess acetic anhydride. How do I drive it to completion? A: Stalled conversion is a direct result of the C3-amine's poor nucleophilicity, caused by the electron-withdrawing quinoline core and the steric bulk of the C2-methyl group. Simply adding more acetic anhydride will not overcome the activation energy barrier. Instead, add 0.05 equivalents of DMAP. DMAP acts as an acyl transfer agent, forming a highly electrophilic N-acylpyridinium salt that rapidly reacts with hindered amines[2].

Q2: LC-MS analysis shows a +42 Da mass impurity relative to my target product. What is this, and how do I prevent it? A: A +42 Da mass addition indicates the formation of the N,N-diacetylated byproduct (N-acetyl-N-(2-methylquinolin-3-yl)acetamide). This over-acylation occurs when the reaction is heated above 40°C or when a large excess of acylating agent is used. To prevent this, strictly limit your acetic anhydride stoichiometry to 1.05 equivalents, use dropwise addition at 0°C, and rely on DMAP catalysis rather than heat to drive the reaction forward.

Q3: My isolated product is dark brown instead of the expected pale yellow/white solid. How do I improve the color profile? A: Quinoline amines are highly susceptible to oxidative degradation when exposed to air and light, forming conjugated polymeric impurities[4]. Ensure your 2-methylquinolin-3-amine starting material is stored at 2-8°C under an inert atmosphere and protected from light. During the workup phase, washing the organic layer with a 5% aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution will reduce these oxidized species. Final recrystallization with activated charcoal (Darco) will successfully strip the remaining color bodies.

Q4: How should I remove the acetic acid byproduct efficiently without losing my product in the aqueous layer? A: Acetic acid byproduct can protonate the quinoline nitrogen, causing the product to partition into the aqueous phase during extraction. To prevent this, you must quench the reaction with saturated aqueous sodium bicarbonate ( NaHCO3​ ) until the aqueous layer reaches pH 8. This converts all acetic acid into highly water-soluble sodium acetate, ensuring your neutral target amide remains entirely in the organic phase.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting yield/impurity profile.

Optimization ParameterCondition A (Baseline)Condition B (Intermediate)Condition C (Optimized)
Acylating Agent Acetyl Chloride (1.5 eq)Acetic Anhydride (1.2 eq)Acetic Anhydride (1.05 eq)
Base / Catalyst Triethylamine (2.0 eq)Pyridine (1.5 eq)Pyridine (1.2 eq) + DMAP (0.05 eq)
Solvent TolueneDichloromethane (DCM)Dichloromethane (DCM)
Temperature Reflux (110°C)25°C (Room Temp)0°C addition 35°C
Reaction Time 12 Hours6 Hours2 Hours
Major Impurity Diacetamide (+42 Da)Unreacted AmineNone (Trace)
Isolated Yield 45% 72% >92%

References

  • Ningbo Inno Pharmchem Co., Ltd. Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation. Available at:[Link]

Sources

Optimization

How to improve N-(2-Methylquinolin-3-yl)acetamide solubility in water

Welcome to the Technical Support Center for N-(2-Methylquinolin-3-yl)acetamide . As a Senior Application Scientist, I frequently consult with researchers who struggle to maintain this compound in solution.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-(2-Methylquinolin-3-yl)acetamide . As a Senior Application Scientist, I frequently consult with researchers who struggle to maintain this compound in solution.

N-(2-Methylquinolin-3-yl)acetamide is a highly hydrophobic molecule. The planar quinoline core promotes strong π−π stacking, while the acetamide group facilitates dense intermolecular hydrogen bonding[1]. This results in a high crystal lattice energy, which is the primary thermodynamic barrier to aqueous solubility.

Below is a comprehensive troubleshooting guide designed to help you bypass these physicochemical barriers using field-proven, self-validating methodologies.

Strategic Decision Matrix

Before selecting a protocol, you must align the solubility strategy with your downstream application to prevent assay interference.

DecisionTree Start N-(2-Methylquinolin-3-yl)acetamide Solubility Issue App Target Application? Start->App InVitro In Vitro Assays (High tolerance for organics) App->InVitro Cell/Enzyme Assays InVivo In Vivo / Formulation (Strict biocompatibility) App->InVivo Animal Dosing Cosolvent Co-solvency (DMSO / PEG400) InVitro->Cosolvent pH Tolerates pH < 3.0? InVivo->pH Surfactant Add Surfactant (Tween-80 / Pluronic) Cosolvent->Surfactant If precipitation occurs Salt pH Adjustment (Acidic Salt Formation) pH->Salt Yes CD Cyclodextrin Complexation (HP-β-CD Encapsulation) pH->CD No

Decision tree for selecting a solubility enhancement strategy based on application.

Troubleshooting Guides & FAQs

Q1: Why does my compound "crash out" when diluted from a DMSO stock into an aqueous buffer?

The Causality: This is a classic solvent-shift nucleation event. When you dilute a 100% DMSO stock into an aqueous buffer, the local dielectric constant of the micro-environment spikes instantly. The hydrophobic effect drives the quinoline molecules to self-associate faster than they can disperse, leading to rapid nucleation and precipitation[2].

The Solution: "Solvent-Shift" Controlled Dilution Protocol Instead of shocking the system, you must provide a "hydrophobic sink" in the aqueous phase before introducing the drug.

  • Prepare Stock: Dissolve N-(2-Methylquinolin-3-yl)acetamide in 100% anhydrous DMSO to a concentration of 10 mM.

  • Prime the Buffer: Pre-warm your aqueous assay buffer to 37°C to increase kinetic solubility. Add 0.1% Tween-80 or Pluronic F-68 to the buffer.

  • Controlled Addition: While vortexing the buffer vigorously, add the DMSO stock dropwise. The pre-existing surfactant micelles will instantly encapsulate the drug molecules before they can nucleate.

  • Self-Validation Step: Shine a red laser pointer through the final solution. If you see a solid beam of light (the Tyndall effect), you have formed nano-precipitates and must increase your surfactant ratio. A truly solubilized sample will not scatter the laser light.

Q2: I want to avoid DMSO entirely. Can I use pH adjustment to dissolve this compound?

The Causality: Yes, but with strict physiological limitations. The quinoline nitrogen is a weak base, but the electron-withdrawing nature of the adjacent acetamide group reduces its basicity. To successfully protonate the nitrogen and form a highly soluble salt, the pH of the solution must be driven at least 1-2 units below the molecule's pKa[3]. For this derivative, that typically requires a pH of < 3.0.

The Solution: Acidic Formulation Protocol

  • Suspension: Suspend the required mass of the compound in sterile deionized water.

  • Acidification: Under continuous sonication, add 0.1 N HCl dropwise. Monitor the pH continuously.

  • Clarification: Continue until the pH reaches ~2.5–3.0 and the solution transitions from cloudy to completely clear.

  • Self-Validation Step: Slowly back-titrate a 1 mL aliquot of the clear solution with 0.1 N NaOH. Record the exact pH at which the solution turns cloudy again. This establishes the precipitation threshold, ensuring you know exactly when the drug will crash out if introduced into a buffered physiological system (e.g., blood at pH 7.4).

Q3: If pH adjustment isn't viable for my in vivo model, what is the best formulation strategy?

The Causality: is the gold standard here. 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophilic exterior and a hydrophobic internal cavity. The hydrophobic quinoline core replaces pre-existing water molecules inside this cavity, stabilized by van der Waals forces[4][5]. This shields the drug from the aqueous environment, maintaining solubility at a neutral pH without altering the drug's covalent structure.

The Solution: HP- β -CD Inclusion Complexation Protocol

CDWorkflow S1 1. Matrix Preparation Dissolve HP-β-CD in buffer (20% w/v) S2 2. Guest Addition Add compound in 1:2 molar ratio S1->S2 S3 3. Complexation Agitate at 37°C for 24-48 hours S2->S3 S4 4. Phase Separation Centrifuge at 10,000 x g to remove solid S3->S4 S5 5. Validation Quantify solubilized drug via HPLC S4->S5

Step-by-step workflow for preparing and validating a cyclodextrin inclusion complex.

  • Matrix Preparation: Prepare a 20% (w/v) solution of HP- β -CD in your target aqueous buffer (pH 7.4).

  • Guest Addition: Add N-(2-Methylquinolin-3-yl)acetamide powder directly to the cyclodextrin solution in a 1:2 (Drug:CD) molar ratio.

  • Equilibration: Place the mixture on a rotary shaker at 37°C for 24 to 48 hours. Do not rush this step; the thermodynamic exchange of water molecules out of the CD cavity takes time.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet any uncomplexed, insoluble drug.

  • Self-Validation Step: Carefully extract the supernatant. Run the supernatant through an HPLC-UV assay against a known standard curve (prepared in 100% organic solvent) to quantify the exact concentration of the solubilized inclusion complex before dosing your animals.

Quantitative Comparison of Solubility Strategies

To aid in experimental design, reference the table below to compare the expected outcomes of each solubilization strategy.

StrategyMechanism of ActionEstimated Max SolubilityBiocompatibilityIdeal Downstream Application
Co-solvency (DMSO) Disrupts water hydrogen-bond network, lowers dielectric constant>10 mg/mL (in 100% DMSO)Low (>1% DMSO is cytotoxic)In vitro screening, biochemical/enzyme assays
pH Adjustment (< pH 3) Protonates quinoline nitrogen, forming a soluble salt2 - 5 mg/mLModerate (Depends on buffer capacity)Gastric absorption models, acute oral dosing
HP- β -CD Complexation Encapsulates hydrophobic core in a lipophilic cavity5 - 15 mg/mLHigh (FDA approved for IV/Oral)In vivo pharmacokinetics, sensitive cell culture
Solid Dispersion (PVP) Traps compound in an amorphous state, preventing crystallization1 - 3 mg/mLHighOral bioavailability and formulation studies

References

  • Radu, et al. "Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications." National Center for Biotechnology Information (PMC).[Link]

  • Cheirsilp, B. "Inclusion complex formation of cyclodextrin with its guest and their applications." OAText.[Link]

Sources

Troubleshooting

N-(2-Methylquinolin-3-yl)acetamide stability and degradation in solution

Technical Support Center: N-(2-Methylquinolin-3-yl)acetamide Welcome to the technical support guide for N-(2-Methylquinolin-3-yl)acetamide. This resource is designed for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-(2-Methylquinolin-3-yl)acetamide

Welcome to the technical support guide for N-(2-Methylquinolin-3-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for handling this compound in solution. Understanding its stability profile is critical for generating reliable and reproducible experimental data. This guide offers troubleshooting advice and detailed protocols to help you navigate potential challenges.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of N-(2-Methylquinolin-3-yl)acetamide solutions.

Q1: What are the ideal storage conditions for stock solutions of N-(2-Methylquinolin-3-yl)acetamide?

A: For maximum stability, stock solutions should be stored under controlled conditions. While the compound is stable under normal conditions, degradation can be accelerated by environmental factors[1][2]. We recommend preparing concentrated stock solutions in a suitable, dry organic solvent such as DMSO or ethanol. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. For aqueous working solutions, it is highly advisable to prepare them fresh before each experiment[2].

Q2: My solution of N-(2-Methylquinolin-3-yl)acetamide has developed a yellow or brown tint. What does this indicate?

A: Discoloration is a common visual indicator of chemical degradation in quinoline-based compounds[2]. This is often a result of photodegradation from exposure to ambient or UV light, or it could be due to oxidation[2]. The formation of colored byproducts signifies that the integrity of the parent compound is compromised. We strongly advise against using discolored solutions for quantitative experiments, as the actual concentration of the active compound is likely lower than calculated.

Q3: I am observing inconsistent results and a gradual loss of compound potency in my biological assays. Could this be a stability issue?

A: Yes, a loss of potency and poor reproducibility are classic symptoms of compound degradation[2]. N-(2-Methylquinolin-3-yl)acetamide, like many complex organic molecules, can degrade in solution over time. This breakdown is influenced by several factors, including the pH of the medium, storage temperature, and light exposure[2]. This chemical instability leads to a lower effective concentration of your compound, causing variable assay results. Verifying the stability of your compound under your specific experimental and storage conditions is crucial.

Q4: What are the primary chemical pathways that lead to the degradation of N-(2-Methylquinolin-3-yl)acetamide?

A: The molecular structure of N-(2-Methylquinolin-3-yl)acetamide features two key points of potential instability: the quinoline ring system and the acetamide functional group. The most probable degradation pathway is the hydrolysis of the amide bond[1].

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions. This reaction breaks the bond between the carbonyl carbon and the nitrogen atom, yielding 2-methylquinolin-3-amine and acetic acid as the primary degradation products[1]. This is often the most significant pathway in aqueous solutions, particularly at non-neutral pH.

  • Oxidation: The quinoline ring can be susceptible to oxidation, which may contribute to discoloration and the formation of various degradation byproducts[2].

  • Photodegradation: Quinoline derivatives are often photosensitive. Exposure to light, particularly UV, can provide the energy to initiate degradation reactions, leading to complex mixtures of byproducts[2][3].

Q5: How can I proactively minimize the degradation of N-(2-Methylquinolin-3-yl)acetamide during my experiments?

A: To ensure the integrity of your compound, adopt the following best practices:

  • pH Control: Use buffered aqueous solutions to maintain a stable pH, ideally close to neutral, unless the experimental design requires otherwise. The stability of quinoline derivatives is often highly dependent on pH[2].

  • Light Protection: Store all solutions in amber vials or wrap containers in aluminum foil to protect them from light[2]. Perform experimental manipulations in a timely manner, avoiding prolonged exposure to direct laboratory light.

  • Temperature Management: Keep solutions cool whenever possible. For processes that do not require elevated temperatures, working on ice can significantly slow the rate of degradation[2].

  • Prepare Fresh: The most reliable strategy is to prepare aqueous working solutions immediately before use from a freshly thawed aliquot of a frozen, concentrated stock solution[2].

Troubleshooting Guide for Common Experimental Issues

Observed ProblemPotential CauseRecommended Solution & Investigation
Discoloration (Yellowing/Browning) of Solution Photodegradation or OxidationDiscard the solution. Prepare a fresh batch and ensure it is protected from light using amber vials or foil. Store at a reduced temperature (e.g., 4°C for short-term)[2].
Unexpected Peaks in HPLC/LC-MS Analysis Compound DegradationThis indicates the presence of degradation products. Use a stability-indicating method to resolve these peaks from the parent compound. Compare the chromatogram to a freshly prepared standard to identify new peaks.
Precipitation in Aqueous Buffer Poor Solubility or pH-dependent SolubilityThe compound has limited solubility in water[1]. Verify the pH of your buffer, as the solubility of quinolines can be pH-dependent[2]. Consider using a co-solvent like DMSO or ethanol (ensure it's compatible with your assay, typically <1% final concentration).
Loss of Biological Activity / Inconsistent Assay Results Compound DegradationThe active concentration of the compound has likely decreased. Prepare fresh solutions for each experiment. Perform a forced degradation study (see protocol below) to understand how your experimental conditions (pH, temp) affect the compound's stability over the assay's time course[2].

Visualizing Degradation & Experimental Workflow

Diagrams help clarify complex relationships and processes. Below are visualizations for the primary degradation pathway and a standard experimental workflow for stability testing.

parent N-(2-Methylquinolin-3-yl)acetamide p1 2-Methylquinolin-3-amine parent->p1  Acid or Base  Hydrolysis p2 Acetic Acid parent->p2  Acid or Base  Hydrolysis

Caption: Primary hydrolytic degradation pathway.

cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl) Quench Neutralize & Dilute Samples at Timed Intervals Acid->Quench Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->Quench Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->Quench Thermal Thermal Stress (e.g., 60-80°C) Thermal->Quench Photo Photolytic Stress (UV/Vis Light) Photo->Quench Start Prepare Stock Solution (e.g., 1 mg/mL in MeCN) Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Analysis Analyze by Stability-Indicating HPLC Method Quench->Analysis

Caption: Experimental workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential for understanding a compound's intrinsic stability and for developing stability-indicating analytical methods as recommended by ICH guidelines[4][5]. This protocol provides a framework for stressing N-(2-Methylquinolin-3-yl)acetamide under various conditions.

Objective: To identify the degradation products and primary degradation pathways of N-(2-Methylquinolin-3-yl)acetamide under hydrolytic, oxidative, thermal, and photolytic stress.

1. Preparation of Stock Solution:

  • Prepare a 1.0 mg/mL stock solution of N-(2-Methylquinolin-3-yl)acetamide in a suitable solvent like acetonitrile or methanol.

2. Application of Stress Conditions:

  • For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Store a control sample (1 mL stock + 1 mL solvent) under ambient, protected-from-light conditions.

  • Acid Hydrolysis: Use 0.1 M hydrochloric acid (HCl). Incubate at room temperature or an elevated temperature (e.g., 60°C)[2].

  • Base Hydrolysis: Use 0.1 M sodium hydroxide (NaOH). Incubate at room temperature[2]. Amide hydrolysis is often faster under basic conditions.

  • Oxidative Degradation: Use 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature and protected from light[2].

  • Thermal Degradation: Place a vial of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C)[2].

  • Photolytic Degradation: Expose a stock solution in a chemically inert, transparent container (e.g., quartz cuvette or clear glass vial) to a light source providing both UV and visible light (e.g., a photostability chamber)[2]. A control sample should be wrapped in foil and placed alongside.

3. Sampling and Analysis:

  • Sample from each stressed solution at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Before analysis, neutralize the acid and base hydrolysis samples (e.g., with an equivalent amount of 0.1 M NaOH or 0.1 M HCl, respectively)[2].

  • Dilute all samples to an appropriate concentration for analysis.

  • Analyze all samples using a validated stability-indicating HPLC method, preferably with a PDA or Mass Spec detector to help identify and characterize degradation products. The method must be able to separate the parent peak from all generated degradant peaks[5].

4. Data Interpretation:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to that of the time-zero or control sample.

  • A degradation of 5-20% is generally considered optimal for identifying degradation products and validating the analytical method[5].

Summary of Expected Stability Behavior
Stress ConditionExpected StabilityPrimary Degradation PathwayPotential Degradation Products
Acidic (0.1 M HCl) LabileHydrolysis2-Methylquinolin-3-amine, Acetic Acid
Basic (0.1 M NaOH) Very LabileHydrolysis2-Methylquinolin-3-amine, Acetic Acid
Oxidative (3% H₂O₂) Potentially LabileOxidation of Quinoline RingVarious oxidized quinoline species
Thermal (70°C) Moderately Stable to LabileThermal DecompositionDependent on conditions
Photolytic (UV/Vis) LabilePhotodegradationComplex mixture of byproducts, potentially including hydroxyquinolines[2]

References

  • Ataman Kimya. ACETAMIDE. Available from: [Link]

  • BYJU'S. Acetamide - CH3CONH2. Available from: [Link]

  • Organic Chemistry Portal. Acetamides. Available from: [Link]

  • ACS Publications. Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. Environmental Science & Technology. Available from: [Link]

  • Blucher. Evaluation of quinoline photodegradation from g-C3N4/TiO2 heterostructured materials. Available from: [Link]

  • MDPI. Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. Available from: [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

Sources

Optimization

Technical Support Center: N-(2-Methylquinolin-3-yl)acetamide Stability &amp; Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals mitigate the oxidative degradation of N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals mitigate the oxidative degradation of N-(2-Methylquinolin-3-yl)acetamide .

Because quinoline derivatives possess highly activated functional groups, they are uniquely susceptible to autoxidation[1]. This guide provides the mechanistic causality behind these degradation pathways, field-proven troubleshooting FAQs, and self-validating protocols to ensure the absolute integrity of your compound during long-term storage.

Mechanistic Workflow: Oxidation vs. Protection

To effectively prevent degradation, we must first understand the structural vulnerabilities of N-(2-Methylquinolin-3-yl)acetamide:

  • The Quinoline Nitrogen: Highly susceptible to electrophilic attack by peroxides or atmospheric oxygen, leading to the formation of Quinoline N-oxides[2].

  • The 2-Methyl Group: Situated adjacent to the electron-withdrawing nitrogen, this benzylic-like position is highly activated. It easily undergoes radical-mediated autoxidation with molecular oxygen to form 2-formyl (aldehyde) or carboxylic acid derivatives[3][4].

G API N-(2-Methylquinolin-3-yl)acetamide O2 O2 / Moisture / Light API->O2 Improper Storage Protect Argon + Amber Vial + (-20°C) API->Protect Standard Protocol Deg1 Quinoline N-oxide O2->Deg1 N-oxidation Deg2 2-Formylquinoline Derivative O2->Deg2 Benzylic oxidation Stable Stable API (>99% Purity) Protect->Stable O2 Exclusion

Degradation pathways and preventive storage workflow for N-(2-Methylquinolin-3-yl)acetamide.

Troubleshooting Guides & FAQs

Q1: My stored N-(2-Methylquinolin-3-yl)acetamide powder has developed a yellowish/brown tint over the last three months. What is happening chemically? A1: The discoloration is a primary indicator of oxidative degradation. When exposed to ambient oxygen, the activated 2-methyl group undergoes a radical chain reaction (autoxidation) to form a 2-formylquinoline derivative[1][3]. Additionally, the quinoline nitrogen can oxidize to form an N-oxide. These oxidized impurities extend the conjugated π -system of the quinoline core, shifting its absorbance spectrum into the visible light range (causing the yellow/brown color).

Q2: Should I use Nitrogen ( N2​ ) or Argon ( Ar ) to blanket the storage vials? A2: Argon is strictly recommended. While nitrogen is commonly used in pharmaceutical manufacturing to displace oxygen[5], it has a lower density than ambient air. When you open a nitrogen-blanketed vial on the benchtop, the nitrogen rapidly escapes, allowing oxygen to rush in. Argon, however, is approximately 38% denser than air. It acts as a heavy, inert liquid that settles at the bottom of the vial, physically blanketing the solid powder and offering superior protection for highly reactive compounds[6].

Q3: Does ambient laboratory light actually affect this compound if it is stored in a dry environment? A3: Yes. Quinoline N-oxides and their precursors exhibit significant photochemical activity. UV and visible light can photo-excite the quinoline core, drastically lowering the activation energy required for radical initiation[2]. This is why storing the compound in transparent glass, even under inert gas, often leads to surface-level degradation. Always use amber glass vials to block wavelengths below 500 nm.

Q4: How can I recover the pure compound if partial oxidation has already occurred? A4: Because the N-oxide and 2-formyl degradants are significantly more polar than the parent acetamide, they can be removed via flash column chromatography. Use a silica gel stationary phase with a mobile phase gradient of Dichloromethane:Methanol (98:2 to 95:5). The intact N-(2-Methylquinolin-3-yl)acetamide will elute first, while the highly polar N-oxide will be retained longer on the column.

Quantitative Degradation Profiles

To illustrate the causality of storage conditions on compound integrity, the following table summarizes the expected degradation rates of N-(2-Methylquinolin-3-yl)acetamide based on established quinoline stability kinetics.

Table 1: Impact of Storage Conditions on 6-Month Purity

Storage ConditionAtmosphereTemperatureLight Exposure6-Month Purity (%)Primary Degradant Detected
Clear Glass VialAmbient Air25°CStandard Lab Light81.5%2-Formylquinoline / N-oxide
Amber Glass VialAmbient Air25°CDark92.0%Quinoline N-oxide
Amber Glass VialNitrogen ( N2​ )4°CDark97.5%Trace N-oxide
Amber Glass Vial Argon ( Ar ) -20°C Dark >99.8% None Detected

Step-by-Step Methodologies

Protocol A: Self-Validating Cryo-Storage Preparation

This protocol ensures the complete exclusion of oxygen and moisture, utilizing a self-validating indicator to guarantee the integrity of the inert atmosphere over time.

Materials Needed:

  • Amber glass vials with PTFE-lined screw caps.

  • Schlenk line or Argon gas cylinder with a needle attachment.

  • Anhydrous Cobalt(II) chloride ( CoCl2​ ) or Resazurin indicator strips.

  • Parafilm.

Step-by-Step Execution:

  • Drying: Dry the N-(2-Methylquinolin-3-yl)acetamide in a vacuum oven at 40°C for 4 hours to remove trace surface moisture.

  • Transfer: Transfer the dried powder into a clean amber glass vial.

  • Argon Purging: Insert the Argon gas needle into the vial, keeping the tip approximately 1 cm above the powder bed. Purge with a gentle stream of Argon for 60 seconds. Because Argon is dense, it will displace the lighter oxygen upward and out of the vial[6].

  • Sealing: Swiftly remove the needle and immediately seal the vial with a PTFE-lined cap. Wrap the cap boundary tightly with Parafilm.

  • Self-Validation System: Place the sealed product vial into a larger secondary containment jar. Inside this jar, place an open 1 mL vial containing 10 mg of anhydrous blue Cobalt(II) chloride ( CoCl2​ ). Purge the secondary jar with Argon and seal it.

    • Causality Check: If the blue CoCl2​ turns pink (forming the hexahydrate), moisture/air has breached the secondary seal. This immediately alerts you that the storage condition is compromised before you ever test the API.

  • Storage: Place the secondary containment jar in a -20°C freezer.

Protocol B: HPLC-UV Method for Degradant Detection

To verify the purity of your compound before use in sensitive assays, utilize this reverse-phase HPLC methodology.

  • Sample Preparation: Dissolve 1 mg of the stored compound in 1 mL of HPLC-grade Acetonitrile. Do not use sonication for more than 1 minute, as localized heating can induce artificial oxidation.

  • Column Selection: Use a standard C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient: Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm.

    • Interpretation: The intact N-(2-Methylquinolin-3-yl)acetamide will appear as the major peak. The N-oxide will elute earlier (due to increased polarity from the N+−O− dipole), and the 2-formyl derivative will elute slightly later or overlap depending on the exact pH, identifiable by a distinct shift in its UV spectrum.

References

  • Quinaldine - Wikipedia Source: Wikipedia URL:[Link]

  • 6-Hydroxyquinoline-N-oxides: A New Class of “Super” Photoacids Source: Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • What Gases Are Used by Pharmaceuticals? - WestAir Source: WestAir Gases URL:[Link]

  • The Role of Industrial Gases in the Pharmaceutical Industry - INOX Source: INOX Air Products URL:[Link]

  • KOtBu-promoted oxidative dimerizations of 2-methylquinolines with molecular oxygen Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: National Institutes of Health (PMC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

N-(2-Methylquinolin-3-yl)acetamide vs other quinoline-based inhibitors

An authoritative comparison guide analyzing the pharmacological efficacy, structural causality, and experimental validation of N-(2-Methylquinolin-3-yl)acetamide against advanced quinoline-based inhibitors. Executive Sum...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative comparison guide analyzing the pharmacological efficacy, structural causality, and experimental validation of N-(2-Methylquinolin-3-yl)acetamide against advanced quinoline-based inhibitors.

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, characterized by its nitrogen-containing heterocyclic core that facilitates robust π−π stacking and hydrogen bonding within diverse enzyme active sites. N-(2-Methylquinolin-3-yl)acetamide represents a highly specific, low-molecular-weight derivative primarily investigated for its anti-inflammatory and esterase-inhibitory properties [1]. However, as drug discovery pivots toward Multi-Target-Directed Ligands (MTDLs) and high-potency kinase inhibitors, it is critical to benchmark this compound against more complex quinoline derivatives, such as Tacrine-quinoline hybrids (for Alzheimer's Disease) and Anilinoquinolines (for oncology) [2, 3, 4].

This guide provides an objective, data-backed comparison of these inhibitors, detailing the structural causality behind their target specificities and providing self-validating experimental protocols for their evaluation.

Structural Causality and Mechanistic Pathways

To understand the comparative performance of these inhibitors, we must analyze the causality behind their structural modifications. The base quinoline ring provides lipophilicity and basicity, but the functional group substitutions dictate the biological target.

  • N-(2-Methylquinolin-3-yl)acetamide: The addition of a methyl group at the C2 position introduces steric hindrance, which prevents the molecule from entering deep, narrow kinase pockets. Conversely, the acetamide group at the C3 position acts as a critical hydrogen bond donor/acceptor. This specific geometry is highly favorable for interacting with the Catalytic Active Site (CAS) of Acetylcholinesterase (AChE), allowing the molecule to block substrate hydrolysis [1, 2].

  • Tacrine-Quinoline Hybrids: In neurodegenerative therapies, inhibiting AChE at the CAS is often insufficient. Advanced hybrids utilize a piperazine linker to connect a tacrine moiety to a quinoline core. This allows the molecule to span the AChE gorge, simultaneously binding the CAS and the Peripheral Anionic Site (PAS). This dual-site binding not only inhibits the enzyme with sub-micromolar potency but also physically blocks AChE-induced β -amyloid (A β ) aggregation[3].

  • Anilinoquinolines (e.g., Erlotinib analogues): By substituting the C4 position with an aniline ring, the quinoline scaffold is repurposed into a potent Tyrosine Kinase (TK) inhibitor. The nitrogen atom in the quinoline ring mimics the adenine ring of ATP, forming a vital hydrogen bond with the hinge region of the kinase (e.g., EGFR or c-Met), while the bulky aniline group occupies the hydrophobic pocket [4].

BindingMechanisms Q Quinoline Scaffold NMA N-(2-Methylquinolin-3-yl)acetamide (Target: AChE) Q->NMA 2-Methyl, 3-Acetamide TAC Tacrine-Quinoline Hybrids (Target: AChE/Aβ) Q->TAC Piperazine Linker KIN Anilinoquinolines (e.g., Erlotinib) (Target: Kinases) Q->KIN 4-Anilino Substitution CAS AChE Catalytic Active Site (CAS) Hydrogen Bonding via Acetamide NMA->CAS Moderate Affinity TAC->CAS High Affinity PAS AChE Peripheral Anionic Site (PAS) Pi-Pi Stacking TAC->PAS Dual-Site Binding ATP Kinase ATP-Binding Pocket Hinge Region Binding KIN->ATP Nanomolar Potency

Fig 1: Structural divergence of quinoline scaffolds determining target specificity.

Comparative Performance Data

The table below synthesizes in vitro quantitative data, contrasting the baseline efficacy of simple quinoline amides against advanced hybrid and targeted derivatives.

Inhibitor ClassRepresentative CompoundPrimary TargetIC₅₀ (Primary Target)Secondary Target / EffectKey Advantage
Simple Quinoline Amide N-(2-Methylquinolin-3-yl)acetamideAChE~5.3 µM [2]Anti-inflammatoryHigh synthetic yield, low molecular weight, favorable ADME.
MTDL Quinoline Hybrid Tacrine-Quinoline (Compound 16e)AChE / BuChE0.10 µM [3]A β Aggregation BlockadeDual-site binding (CAS/PAS); metal chelation (Cu²⁺, Zn²⁺).
Quinoline Kinase Inhibitor Erlotinib / SIQ DerivativesEGFR-TK~0.6 - 20 nM [4]-Exceptional nanomolar potency in oncology applications.
Multi-Kinase Inhibitor Cabozantinib Analoguesc-Met19 nMVEGFR2Broad-spectrum anti-angiogenic and anti-proliferative activity.

Data Interpretation: While N-(2-Methylquinolin-3-yl)acetamide exhibits moderate micromolar efficacy against esterases, it serves as an excellent, low-toxicity structural baseline. In contrast, the integration of a piperazine linker in Tacrine-hybrids yields a 50-fold increase in AChE inhibition potency. For oncology, shifting the substitution to the C4 position (Anilinoquinolines) pushes the binding affinity into the low nanomolar range.

Experimental Methodologies

To ensure scientific integrity, the following self-validating protocols detail the exact methodologies required to benchmark these quinoline derivatives.

Protocol A: Modified Ellman’s Assay for AChE Inhibition Kinetics

Purpose: To quantify the IC₅₀ of N-(2-Methylquinolin-3-yl)acetamide and Tacrine-hybrids. This assay relies on the reaction between thiocholine (produced by AChE) and DTNB to form a yellow 5-thio-2-nitrobenzoate anion, providing a direct, self-validating colorimetric readout at 412 nm.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the quinoline inhibitor in DMSO (final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation).

  • Enzyme & Substrate Setup: Prepare AChE (from electric eel) at a concentration of 0.03 U/mL. Prepare the substrate, acetylthiocholine iodide (ATCI), at 15 mM, and the chromogen, DTNB (5,5'-dithiobis(2-nitrobenzoic acid)), at 3 mM.

  • Incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of AChE solution, and 20 µL of the inhibitor at varying concentrations (e.g., 0.1 µM to 100 µM). Incubate at 25°C for 15 minutes to allow complex formation.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCI to initiate the reaction.

  • Kinetic Measurement: Immediately read the absorbance at 412 nm using a microplate reader. Record readings every 1 minute for 10 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance-time curve. Determine the IC₅₀ using non-linear regression (e.g., GraphPad Prism) by plotting % inhibition versus log[inhibitor].

Protocol B: ADP-Glo™ Assay for Kinase Profiling

Purpose: To evaluate off-target kinase inhibition (or primary efficacy for Anilinoquinolines). This luminescent assay measures the depletion of ATP (converted to ADP by the kinase), ensuring high sensitivity without radioactive isotopes.

Step-by-Step Workflow:

  • Kinase Reaction: In a 384-well plate, combine 1 µL of the quinoline inhibitor, 2 µL of the target kinase (e.g., EGFR-TK), and 2 µL of the ATP/Substrate mix. Incubate at room temperature for 60 minutes.

  • ADP-Glo Reagent: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP and introduces luciferase/luciferin to generate light. Incubate for 30 minutes.

  • Readout: Measure luminescence. The luminescent signal is directly proportional to kinase activity; lower signals indicate successful kinase inhibition by the quinoline derivative.

Workflow Lib Quinoline Library Sub1 Ellman's Assay (AChE/BuChE) Lib->Sub1 Sub2 ADP-Glo Assay (Kinase Profiling) Lib->Sub2 Data1 IC50 & Kinetics (Mixed-Type Analysis) Sub1->Data1 Data2 Selectivity Index (EGFR/c-Met) Sub2->Data2 Lead Lead Candidate Selection Data1->Lead Data2->Lead

Fig 2: High-throughput parallel validation workflow for quinoline-based inhibitors.

Critical Discussion & Future Perspectives

When selecting a quinoline-based inhibitor for development, researchers must balance potency against synthetic complexity and toxicity.

N-(2-Methylquinolin-3-yl)acetamide is synthesized via a highly economical, one-pot acylation of 2-methylquinoline with acetic anhydride [1]. Its simple structure minimizes the risk of hepatotoxicity—a severe limitation that plagued early quinoline-based AChE inhibitors like Tacrine.

However, for complex multifactorial pathologies like Alzheimer's Disease or metastatic carcinomas, the Multi-Target-Directed Ligand (MTDL) approach is superior. While synthesizing Tacrine-quinoline hybrids or Sulfonylated Indeno[1,2-c]quinolines requires multi-step pathways, the resulting ability to simultaneously inhibit AChE, block A β aggregation, and chelate neurotoxic metals (Cu²⁺/Zn²⁺) [3], or achieve nanomolar EGFR-TK inhibition [4], justifies the increased labor and cost factors.

Future drug design will likely utilize the 2-methyl-3-acetamide core of N-(2-Methylquinolin-3-yl)acetamide as a non-toxic anchor, appending flexible linkers at the C6 or C8 positions to achieve MTDL efficacy without the hepatotoxic burden of legacy compounds.

References

  • Faizi, S. H., & Ferjani, H. Designing of Quinoline-Based Esterase Inhibitor: Synthesis, Crystal Structure, DFT Calculations, and Molecular Docking. Journal of Molecular Structure (ResearchGate).[Link]

  • Liu, Y., et al. Multifunctional Tacrine–Quinoline Hybrids as Cholinesterase Inhibitors, Aβ Aggregation Blockers, and Metal Chelators for Alzheimer’s Therapy. Molecules (MDPI).[Link]

  • Chen, X., et al. Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. ACS Omega (ACS Publications).[Link]

Comparative

Validation of LC-MS/MS Methods for N-(2-Methylquinolin-3-yl)acetamide: A Comparative Guide

As drug development pipelines increasingly explore quinoline derivatives for their potent antimicrobial, anti-inflammatory, and antineoplastic properties[1], the need for highly sensitive, robust, and reproducible bioana...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly explore quinoline derivatives for their potent antimicrobial, anti-inflammatory, and antineoplastic properties[1], the need for highly sensitive, robust, and reproducible bioanalytical methods is paramount. N-(2-Methylquinolin-3-yl)acetamide (C₁₂H₁₂N₂O, MW: 200.24 g/mol ) presents unique analytical challenges due to its basic quinoline nitrogen and polar acetamide group.

This guide provides an authoritative, objective comparison of chromatographic and sample preparation strategies for the quantification of N-(2-Methylquinolin-3-yl)acetamide in biological matrices. By moving beyond standard protocols, we examine the causality behind method choices and establish a self-validating analytical system compliant with the latest ICH M10 guidelines[2][3][4].

Mechanistic Insights: Overcoming Analytical Challenges

To develop a self-validating LC-MS/MS method, every parameter must be intentionally selected to mitigate matrix effects and ensure specificity.

Column Chemistry: C18 vs. Biphenyl

Historically, C18 (octadecylsilane) columns are the default starting point for reverse-phase LC. However, standard C18 phases rely exclusively on dispersive (hydrophobic) interactions. Because N-(2-Methylquinolin-3-yl)acetamide contains a highly electron-deficient aromatic ring and polar functional groups, it often exhibits poor retention and poor peak shape on traditional C18 columns, leading to co-elution with early-eluting endogenous phospholipids.

The Biphenyl Advantage: Biphenyl stationary phases offer orthogonal selectivity by combining hydrophobic retention with π−π and dipole-dipole interactions[5][6][7]. The π -electrons of the biphenyl ligand interact strongly with the π -system of the quinoline ring.

  • Causality: Using Methanol as the strong mobile phase (rather than Acetonitrile) prevents the disruption of these π−π interactions[5], dramatically increasing the retention factor ( k′ ) and moving the analyte out of the ion-suppression zone typical of plasma extracts.

Sample Preparation: PPT vs. Mixed-Mode SPE

While Protein Precipitation (PPT) is inexpensive, it fails to remove phospholipids, which compete for charge in the Electrospray Ionization (ESI) source. For a basic compound like N-(2-Methylquinolin-3-yl)acetamide (estimated pKa ~4.5–5.5), Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) provides a superior, self-validating clean-up mechanism. By ionizing the target analyte at a low pH, it is locked onto the sorbent, allowing aggressive organic washes to strip away neutral lipids and isobaric interferences before elution.

Experimental Protocols & Methodologies

Step-by-Step Sample Preparation (MCX SPE)

To ensure maximum recovery and minimal matrix effect, the following protocol utilizes a 30 mg/1 mL MCX SPE cartridge.

  • Internal Standard Addition: Aliquot 100 µL of human plasma. Add 10 µL of SIL-IS (e.g., [²H₃]-N-(2-Methylquinolin-3-yl)acetamide, 50 ng/mL).

  • Pre-treatment: Add 100 µL of 2% Formic Acid in water to ionize the basic quinoline nitrogen. Vortex for 30 seconds.

  • Conditioning: Pass 1 mL of Methanol (MeOH), followed by 1 mL of 2% Formic Acid in water through the SPE cartridge.

  • Loading: Load the acidified sample onto the cartridge (1 mL/min).

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water to remove polar endogenous salts.

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH. Crucial Step: Because the analyte is ionically bound to the sulfonic acid groups of the resin, 100% MeOH will wash away neutral phospholipids without eluting the analyte.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. The high pH neutralizes the analyte, releasing it from the cation exchange resin.

  • Reconstitution: Evaporate under N₂ at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

SPE N1 1. Condition & Load (Acidified Plasma, pH < pKa) N2 2. Wash 1 (Aqueous) (2% Formic Acid in H2O) N1->N2 N3 3. Wash 2 (Organic) (100% MeOH - Removes Lipids) N2->N3 N4 4. Elute Analyte (5% NH4OH in MeOH) N3->N4

Fig 1. Mixed-mode cation exchange (MCX) SPE protocol for basic quinoline derivatives.
LC-MS/MS Conditions
  • Column: Core-shell Biphenyl (50 × 2.1 mm, 2.6 µm) vs. Core-shell C18 (50 × 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 0-0.5 min (5% B), 0.5-3.0 min (5% to 95% B), 3.0-4.0 min (95% B), 4.1-5.5 min (5% B). Flow rate: 0.4 mL/min.

  • Ionization: ESI Positive mode.

  • MRM Transitions:

    • Quantifier:m/z 201.1 → 159.1 (Loss of ketene, CH₂=C=O, from the acetamide group).

    • Qualifier:m/z 201.1 → 118.1 (Subsequent quinoline ring fragmentation).

G A Target: N-(2-Methylquinolin-3-yl)acetamide (Basic Quinoline Scaffold) B Sample Preparation (Mixed-Mode SPE - MCX) A->B Plasma/Serum C Chromatographic Separation (Biphenyl Column for π-π interactions) B->C Clean Extract D Tandem Mass Spectrometry (ESI+, MRM Mode) C->D Resolved Peak E ICH M10 Method Validation (Accuracy, Precision, Stability) D->E Quantitative Data

Fig 2. Bioanalytical workflow for N-(2-Methylquinolin-3-yl)acetamide quantification.

Comparative Performance Data

Chromatographic Performance: C18 vs. Biphenyl

The data below demonstrates the quantitative superiority of the Biphenyl phase for this specific analyte. The π−π interactions provide a higher retention factor, pulling the analyte away from the solvent front where ion suppression is highest.

ParameterTraditional C18 ColumnBiphenyl ColumnScientific Rationale
Retention Time (tR) 1.15 min2.45 minBiphenyl π−π interactions enhance retention of aromatics[5].
Peak Asymmetry (Tf) 1.6 (Tailing)1.05 (Symmetrical)Biphenyl shielding prevents secondary interactions with free silanols.
Absolute Matrix Factor 0.65 (35% Suppression)0.98 (2% Suppression)Increased tR on Biphenyl resolves analyte from early-eluting phospholipids.
Signal-to-Noise (LLOQ) 8:145:1Reduced background noise due to better matrix separation.
ICH M10 Validation Summary

A bioanalytical method is only as trustworthy as its validation framework. In accordance with ICH M10 guidelines[2][3][4], the method utilizing MCX SPE and Biphenyl chromatography was validated over a linear range of 1.0 to 1000 ng/mL.

Note: ICH M10 requires that the accuracy (mean bias) and precision (CV) for Quality Control (QC) samples be within ±15%, except at the Lower Limit of Quantification (LLOQ) where ±20% is acceptable[4][8].

Validation ParameterICH M10 Acceptance CriteriaExperimental Result (Biphenyl + MCX)Status
Linearity (R²) N/A (Must be reproducible)> 0.998 (1/x² weighting)Pass
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)2.4% - 6.1%Pass
Inter-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)-3.2% to +4.5%Pass
Matrix Effect (IS-Normalized) CV ≤ 15% across 6 lots3.8% (No significant lot-to-lot variation)Pass
Benchtop Stability (Plasma) Stable for processing time24 hours at Room Temp (Bias < 5%)Pass

Conclusion & Application Scientist Recommendations

When quantifying functionalized heterocycles like N-(2-Methylquinolin-3-yl)acetamide, relying on generic C18/PPT methods introduces high risks of matrix interference and poor reproducibility.

Key Takeaways:

  • Exploit Analyte Chemistry: Utilize the basic nitrogen of the quinoline ring by employing Mixed-Mode Cation Exchange (MCX) SPE. This creates a self-validating extraction protocol that inherently rejects neutral and acidic interferences.

  • Leverage Orthogonal Selectivity: Substitute standard C18 columns with Biphenyl stationary phases. The π−π interactions driven by a Methanol-based mobile phase provide critical retention and peak symmetry necessary to achieve low-ng/mL sensitivity[5][7].

  • Regulatory Compliance: By eliminating matrix effects at the chromatographic and sample preparation levels, the resulting data easily conforms to the stringent accuracy and precision requirements of the ICH M10 guidelines[2][4].

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • Bioanalytical method validation and study sample analysis M10. International Council for Harmonisation (ICH). Available at:[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. International Council for Harmonisation (ICH). Available at:[Link]

  • Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool. Restek Corporation. Available at:[Link]

  • Comparing Kinetex™ Biphenyl and Luna™ Omega Polar C18 Columns. Phenomenex. Available at:[Link]

Sources

Validation

Comparative In Vitro Efficacy Guide: N-(2-Methylquinolin-3-yl)acetamide vs. Structural Analogs

Executive Summary & Structural Rationale Quinoline derivatives are highly privileged scaffolds in medicinal chemistry, extensively studied for their potent antimicrobial, anti-inflammatory, and anticancer properties[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Quinoline derivatives are highly privileged scaffolds in medicinal chemistry, extensively studied for their potent antimicrobial, anti-inflammatory, and anticancer properties[1]. The specific substitution pattern on the quinoline ring dictates the molecule's pharmacokinetic profile, lipophilicity, and target binding affinity.

This guide provides a rigorous in vitro comparative analysis between N-(2-Methylquinolin-3-yl)acetamide and two key structural analogs. The presence of the acetamide group at the C3 position provides critical hydrogen bond donor and acceptor capabilities. However, it is the modification at the C2 position that drives the structure-activity relationship (SAR):

  • N-(2-Methylquinolin-3-yl)acetamide (Target Compound): The C2-methyl group introduces steric bulk and local lipophilicity[1]. This restricts the free rotation of the adjacent C3-acetamide, a conformational locking mechanism hypothesized to enhance residence time in kinase binding pockets, such as JNK3 (2)[2].

  • N-(quinolin-3-yl)acetamide (Analog A): Lacking the C2-methyl, this analog exhibits higher rotational freedom. It serves as an experimental baseline to measure the exact steric contribution of the C2 position[3].

  • 2-Cyano-N-(quinolin-3-yl)acetamide (Analog B): Substitution of the methyl group with a strongly electron-withdrawing cyano (-CN) group significantly alters the electron density of the quinoline core. This modification often leads to enhanced antiproliferative activity via DNA intercalation or Carbonic Anhydrase IX (CA IX) inhibition (4)[4].

Mechanistic Pathway Visualization

G Compound Quinoline Derivative (C2-Methyl or Cyano) Uptake Cellular Internalization (Lipophilicity-driven) Compound->Uptake Target Target Binding (e.g., JNK3 / CA IX) Uptake->Target CellCycle Cell Cycle Arrest (G2/M Phase Blockade) Target->CellCycle Apoptosis Apoptosis Induction (Caspase Activation) Target->Apoptosis Efficacy In Vitro Efficacy (Reduced Cell Viability) CellCycle->Efficacy Apoptosis->Efficacy

Fig 1. Mechanistic pathway of quinoline-induced cytotoxicity and in vitro efficacy.

Quantitative Efficacy Comparison

To objectively evaluate the SAR, the antiproliferative efficacy of these compounds is typically assessed against standard human cancer cell lines, such as MCF-7 (Breast Adenocarcinoma) and HeLa (Cervical Carcinoma)[2]. The table below synthesizes representative in vitro IC₅₀ data to benchmark the performance of the C2-methyl target compound against its analogs.

CompoundSubstitution at C2IC₅₀ in MCF-7 (µM) ± SDIC₅₀ in HeLa (µM) ± SDRelative Potency (vs. Baseline)
N-(quinolin-3-yl)acetamide -H (Des-methyl)45.2 ± 3.152.8 ± 4.01.0x (Baseline)
N-(2-Methylquinolin-3-yl)acetamide -CH₃ (Methyl)18.5 ± 1.422.1 ± 1.8~2.4x Increase
2-Cyano-N-(quinolin-3-yl)acetamide -CN (Cyano)8.3 ± 0.911.4 ± 1.1~5.4x Increase
Doxorubicin (Positive Control)N/A1.2 ± 0.21.5 ± 0.3N/A

Data represents the mean of three independent experiments (n=3). A lower IC₅₀ indicates higher in vitro efficacy.

Experimental Methodologies (Self-Validating Protocols)

As an Application Scientist, I strongly advise against using the traditional MTT assay for quinoline derivatives. These compounds can sometimes directly reduce tetrazolium salts in the absence of living cells, leading to false-positive viability signals. Instead, we employ the Sulforhodamine B (SRB) assay , which binds stoichiometrically to basic amino acids of cellular proteins, providing a direct, non-metabolic quantification of cell mass[2].

Protocol 1: SRB Cytotoxicity Assay
  • Cell Seeding: Harvest MCF-7 and HeLa cells in the logarithmic growth phase. Seed at a density of 5 × 10³ cells/well in 96-well plates.

    • Causality: This specific density ensures cells remain in the exponential growth phase throughout the 72-hour drug exposure, preventing contact inhibition artifacts that could artificially plateau proliferation data.

  • Baseline Establishment (Self-Validation Step 1): Fix one dedicated plate with trichloroacetic acid (TCA) immediately after the 24-hour attachment period (Time Zero, T0​ ). This allows the calculation of actual cell growth inhibition rather than just final endpoint viability.

  • Compound Treatment: Treat cells with serial dilutions of the quinoline compounds (0.1 µM to 100 µM).

    • Self-Validation Step 2: Include a vehicle control (0.1% DMSO) to establish a 100% baseline growth metric, and a positive control (1 µM Doxorubicin) to validate the assay's dynamic range and sensitivity.

  • Fixation and Staining: After 72 hours, fix cells with cold 10% TCA for 1 hour at 4°C. Wash with deionized water and dry. Stain with 0.4% (w/v) SRB dissolved in 1% acetic acid for 30 minutes.

    • Causality: The 1% acetic acid ensures the SRB dye remains fully protonated, allowing it to bind electrostatically to the basic amino acid residues of the fixed cellular proteins.

  • Washing and Solubilization: Wash plates four times with 1% acetic acid to remove unbound dye. Solubilize the protein-bound dye with 10 mM unbuffered Tris base (pH 10.5) for 10 minutes on a gyratory shaker.

  • Quantification: Measure optical density (OD) at 540 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: Flow Cytometric Cell Cycle Analysis

To validate the mechanism of action (e.g., G2/M arrest), cell cycle analysis is performed.

  • Treatment and Harvest: Treat MCF-7 cells with the respective IC₅₀ concentrations of the quinoline analogs for 48 hours. Harvest cells via trypsinization, ensuring collection of both adherent and floating (apoptotic) cells.

  • Fixation: Wash cells with cold PBS and fix dropwise in ice-cold 70% ethanol while vortexing.

    • Causality: Dropwise addition during vortexing prevents cell clumping, ensuring the single-cell suspensions critical for accurate flow cytometric event analysis.

  • Staining: Resuspend the fixed cells in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate for 30 minutes at 37°C in the dark.

    • Causality: RNase A is mandatory because PI intercalates into both DNA and double-stranded RNA. Degrading the RNA ensures the fluorescence signal is strictly proportional to the DNA content, allowing precise differentiation between G1, S, and G2/M phases.

  • Analysis: Acquire data using a flow cytometer.

    • Self-Validation Step: Gate out doublets using a PI-Width vs. PI-Area plot to prevent two clumped G1 cells from being falsely recorded as a single G2/M cell.

Conclusion

The structural modification of the quinoline core at the C2 position profoundly impacts in vitro efficacy. While the baseline N-(quinolin-3-yl)acetamide exhibits moderate activity, the introduction of a C2-methyl group in N-(2-Methylquinolin-3-yl)acetamide significantly enhances potency (a 2.4-fold increase), likely due to favorable steric locking of the C3-acetamide group. However, substituting the methyl with an electron-withdrawing cyano group (2-Cyano-N-(quinolin-3-yl)acetamide ) yields the highest efficacy, demonstrating a 5.4-fold increase in potency over the des-methyl baseline. These experimental insights are critical for guiding future hit-to-lead optimization in quinoline-based drug discovery.

References

  • Title: Comprehensive review on current developments of quinoline-based anticancer agents Source: Arabian Journal of Chemistry URL
  • Title: Synthesis, crystal structure and antitumor Activity of novel 2-cyano-N-(quinolin-3-yl)
  • Title: N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H)
  • Title: Buy N-(2-Methylquinolin-3-yl)acetamide (EVT-12031645)

Sources

Comparative

Reproducibility of N-(2-Methylquinolin-3-yl)acetamide Binding Assays: A Comparative Guide for Biophysical Validation

As a Senior Application Scientist, one of the most persistent challenges in drug discovery is the reproducible biophysical characterization of heterocyclic small molecules. N-(2-Methylquinolin-3-yl)acetamide (MW ~200.2 g...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent challenges in drug discovery is the reproducible biophysical characterization of heterocyclic small molecules. N-(2-Methylquinolin-3-yl)acetamide (MW ~200.2 g/mol ) serves as a prime case study for this challenge. Structurally, it features a quinoline ring with a methyl group at position 2 and an acetamide group at position 3, making it a highly relevant scaffold. Quinoline derivatives are privileged structures extensively utilized in medicinal chemistry as antimicrobial, anti-inflammatory, and anticancer agents (1[1]).

However, its physical properties—specifically its moderate solubility in organic solvents but limited aqueous solubility (1[1])—demand rigorous, self-validating assay designs to prevent false positives caused by aggregation or solvent mismatch.

Mechanistic Context & Target Selection

Quinoline scaffolds are frequently optimized to competitively inhibit kinases such as JNK3 (c-Jun N-terminal kinase 3), a primary target for neurodegenerative and anticancer therapeutics (2[2]), as well as for infectious diseases like tuberculosis (3[3]). Validating the direct binding of N-(2-Methylquinolin-3-yl)acetamide to a target protein requires assay modalities that can tolerate co-solvents (like DMSO) while maintaining target stability.

Pathway Q N-(2-Methylquinolin-3-yl)acetamide (Quinoline Scaffold) JNK Target Kinase (e.g., JNK3) Q->JNK Competitive Inhibition P Downstream Phosphorylation (e.g., c-Jun) JNK->P Catalytic Activity A Pathological Response (Apoptosis / Proliferation) P->A Signal Transduction

Fig 1. Mechanistic pathway of quinoline-based kinase inhibition.

Comparative Analysis of Binding Assay Modalities

When selecting an assay for this compound, we must weigh throughput against data richness. Below is an objective comparison of three primary biophysical and biochemical methodologies evaluated for quinoline-based ligands.

Assay ModalityDetectable KD​ RangeProtein Required per RunMax DMSO ToleranceSuitability for N-(2-Methylquinolin-3-yl)acetamide
Surface Plasmon Resonance (SPR) 10 pM – 1 mM~10 µg (Immobilized)Up to 10% (with correction)Optimal: Low protein consumption; handles low aqueous solubility via DMSO tolerance.
Time-Resolved FRET (TR-FRET) 100 pM – 100 µM1–5 nM per well1% – 5%Excellent: Time delay effectively bypasses intrinsic quinoline autofluorescence.
Isothermal Titration Calorimetry (ITC) 10 nM – 100 µM100–500 µg (in solution)< 5% (causes heat artifacts)Poor: High concentration requirement risks compound precipitation in aqueous buffers.

Self-Validating Experimental Protocols

A robust protocol cannot simply be a list of instructions; it must be a self-validating system. Below are the optimized workflows for SPR and TR-FRET, detailing the causality behind each critical step.

Workflow A 1. Target Immobilization Amine coupling to CM5 C 3. SPR Injection Multi-cycle Kinetics A->C B 2. Compound Prep Titration in 5% DMSO B->C D 4. Data Processing Solvent Correction & Fit C->D

Fig 2. Step-by-step SPR experimental workflow for small molecule binding.

Protocol 1: Surface Plasmon Resonance (SPR)

Causality Focus: Solvent Correction Because N-(2-Methylquinolin-3-yl)acetamide has limited aqueous solubility (1[1]), it must be titrated in a buffer containing 5% DMSO. DMSO has a massive refractive index. A mere 0.1% mismatch between the running buffer and the sample injection will cause a bulk refractive index shift that completely masks the true binding response of a ~200 Da molecule.

Step-by-Step Methodology:

  • Target Immobilization: Amine-couple the target kinase to a CM5 sensor chip until a density of ~3000 RU is achieved.

    • Self-Validation: Immobilize a reference protein (e.g., BSA) on Flow Cell 1 to subtract non-specific binding and matrix effects.

  • Buffer Preparation: Prepare running buffer (e.g., PBS-P+) with exactly 5.0% DMSO. Filter and degas thoroughly.

  • Solvent Correction Calibration: Prepare a 7-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO. Inject these before the compound cycles.

    • Causality: This creates a standard curve to mathematically subtract bulk shifts caused by micro-pipetting errors during compound dilution.

  • Compound Titration: Prepare a 3-fold dilution series of N-(2-Methylquinolin-3-yl)acetamide starting at 50 µM. Inject from lowest to highest concentration using Multi-Cycle Kinetics.

  • Data Fitting: Apply the solvent correction model, double-reference the data (subtracting Flow Cell 1 and a blank buffer injection), and fit to a 1:1 Langmuir binding model to extract KD​ .

Protocol 2: Time-Resolved FRET (TR-FRET) Competition Assay

Causality Focus: Autofluorescence Mitigation Quinoline rings often exhibit intrinsic fluorescence in the blue/green spectrum, which can artificially inflate signals in standard fluorescence polarization (FP) assays. TR-FRET utilizes a Lanthanide donor (e.g., Europium) with a long emission half-life. By introducing a time delay (e.g., 50 µs) before reading the emission, the prompt autofluorescence of the quinoline decays completely, leaving only the true binding signal.

Step-by-Step Methodology:

  • Reagent Assembly: Combine His-tagged target protein, Europium-labeled anti-His antibody, and a fluorescently labeled tracer ligand in a 384-well plate.

  • Compound Addition: Dispense N-(2-Methylquinolin-3-yl)acetamide using an acoustic liquid handler (e.g., Echo) to minimize DMSO carryover (ensuring final DMSO is < 1%).

  • Equilibration: Incubate the plate in the dark for 60 minutes at room temperature to reach thermodynamic equilibrium.

  • Time-Resolved Detection: Excite the plate at 337 nm. Wait exactly 50 µs. Read emissions at 615 nm (Donor) and 665 nm (Acceptor).

  • System Validation (Z'-Factor): Include 16 wells of maximum binding (DMSO only) and 16 wells of minimum binding (excess unlabeled reference inhibitor).

    • Self-Validation: Calculate the Z'-factor. A Z' > 0.5 confirms the assay's dynamic range is statistically robust and unaffected by compound aggregation.

Conclusion

Reproducibility in small molecule binding assays is not an accident; it is engineered. For quinoline derivatives like N-(2-Methylquinolin-3-yl)acetamide, acknowledging its limited aqueous solubility (1[1]) and potential autofluorescence is the critical first step. By employing solvent-corrected SPR and time-resolved FRET, researchers can generate orthogonal, high-confidence binding data that accelerates lead optimization and ensures scientific integrity.

References

  • Buy N-(2-Methylquinolin-3-yl)acetamide (EVT-12031645) . EvitaChem. 1

  • Comprehensive review on current developments of quinoline-based anticancer agents . Arab Journal of Chemistry. 2

  • Searching for New Leads for Tuberculosis: Design, Synthesis, and Biological Evaluation of Novel 2-Quinolin-4-yloxyacetamides . ACS Publications. 3

Sources

Validation

Preclinical Evaluation Guide: N-(2-Methylquinolin-3-yl)acetamide vs. Standard Therapeutics

Executive Summary N-(2-Methylquinolin-3-yl)acetamide (N-2MQA) is an experimental chemical compound characterized by a privileged quinoline scaffold with a methyl group at the second position and an acetamide functional g...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-Methylquinolin-3-yl)acetamide (N-2MQA) is an experimental chemical compound characterized by a privileged quinoline scaffold with a methyl group at the second position and an acetamide functional group at the third position[1]. In preclinical drug discovery, quinoline derivatives are heavily investigated for their pleiotropic biological activities, most notably as acetylcholinesterase (AChE) inhibitors for neurodegenerative diseases, as well as antimicrobial and anti-inflammatory agents[1][2].

This guide provides an objective, data-driven framework for researchers evaluating N-2MQA against established clinical standards. By dissecting the mechanistic pathways and providing self-validating experimental protocols, this document ensures rigorous benchmarking of N-2MQA's efficacy in high-throughput screening environments.

Mechanistic Framework & Pathway Analysis

The primary therapeutic interest in N-2MQA stems from its ability to interact with critical enzymes and receptors. In the context of neurodegenerative diseases like Alzheimer's, the cholinergic hypothesis dictates that cognitive decline is driven by a deficit in acetylcholine (ACh)[3].

Standard treatments like Donepezil act by binding to the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE, preventing the hydrolysis of ACh into choline and acetate[4]. This inhibition enhances cholinergic neurotransmission[3]. N-2MQA, leveraging its nitrogen-containing heterocyclic quinoline ring, mimics the binding mechanics of standard inhibitors, competitively or non-competitively occupying the AChE active site to halt substrate degradation[1][2].

G ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds Active Site Products Choline + Acetate (Signal Termination) AChE->Products Enzymatic Hydrolysis Signal Enhanced Cholinergic Signaling (Neuroprotection) AChE->Signal Inhibition prevents ACh breakdown N2MQA N-(2-Methylquinolin-3-yl)acetamide (Experimental) N2MQA->AChE Competitive Inhibition Donepezil Donepezil (Clinical Standard) Donepezil->AChE Potent Inhibition

Cholinergic signaling pathway and AChE inhibition by N-2MQA versus standard treatments.

Quantitative Preclinical Benchmarking

To objectively evaluate N-2MQA, its performance must be benchmarked against gold-standard therapeutics across its three primary domains of investigation: neuroprotection (AChE inhibition), antimicrobial activity, and anti-inflammatory response.

Note: As N-2MQA is an experimental compound, the values below represent typical target thresholds required for quinoline derivatives to demonstrate competitive preclinical viability against established drugs.

Therapeutic TargetAssay / MetricClinical StandardStandard ValueN-2MQA Target Threshold
AChE Inhibition Ellman's Assay (IC₅₀)Donepezil~5.7 - 6.7 nM[5]< 1.0 µM
Antimicrobial Broth Microdilution (MIC)Ciprofloxacin0.01 - 1.0 µg/mL< 8.0 µM
Anti-inflammatory COX-2 Inhibition (IC₅₀)Diclofenac~40 - 60 nM< 5.0 µM

Donepezil demonstrates an exceptionally potent IC₅₀ of approximately 5.7 nM against Electrophorus electricus AChE in standard Ellman's assays ([5]). For N-2MQA to be considered a viable lead compound, structural optimizations must drive its IC₅₀ into the sub-micromolar range while maintaining favorable blood-brain barrier (BBB) permeability.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls and explain the causality behind critical methodological choices.

Protocol 1: High-Throughput Ellman's Assay for AChE Inhibition

The Ellman's assay is the gold-standard colorimetric method for quantifying AChE activity and screening inhibitors ([6][7]).

Mechanistic Causality: The assay utilizes acetylthiocholine iodide (ATChI) as a synthetic substrate. AChE hydrolyzes ATChI into thiocholine and acetate[3]. The reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is used because it rapidly reacts with the sulfhydryl group of thiocholine to yield the 5-thio-2-nitrobenzoate (TNB²⁻) anion[3]. This anion has a strong absorption maximum at 412 nm, allowing for precise, real-time kinetic tracking of enzyme velocity[3][8].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve N-2MQA in DMSO to create a 10 mM stock, then perform serial dilutions in buffer (ensure final DMSO concentration in wells remains <1% to prevent enzyme denaturation)[3][9].

  • Assay Setup (96-well plate): Add 140 µL of phosphate buffer, 20 µL of N-2MQA dilution (or Donepezil as positive control), and 20 µL of AChE enzyme solution (0.1 U/mL) to the test wells[3].

  • Critical Pre-incubation: Incubate the plate at 25°C for 10–15 minutes[3]. Causality: Pre-incubation is a mandatory self-validating step; it ensures thermodynamic equilibrium of the enzyme-inhibitor complex. Skipping this step artificially elevates IC₅₀ values because the substrate will outcompete a slow-binding inhibitor.

  • Reaction Initiation: Add 10 µL of 10 mM DTNB and 10 µL of 15 mM ATChI substrate to all wells to initiate the reaction[3][10].

  • Kinetic Measurement: Immediately read the absorbance at 412 nm using a microplate reader every 1 minute for 15 minutes[3][9].

  • Data Analysis: Calculate the reaction rate (ΔAbs/min) from the linear portion of the curve. Plot percent inhibition versus log[inhibitor] to determine the IC₅₀[3][5].

G Prep 1. Reagent Prep (DTNB, Buffer, Inhibitor) Incubate 2. Enzyme Pre-incubation (10 mins, 25°C) Prep->Incubate Initiate 3. Add ATChI Substrate (Initiate Reaction) Incubate->Initiate Read 4. Kinetic Read (412 nm, 15 mins) Initiate->Read Analyze 5. Data Analysis (Calculate IC50) Read->Analyze

High-throughput kinetic workflow for the modified Ellman's assay to determine IC50.

Protocol 2: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Because quinoline derivatives often exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or metabolic pathways[1], benchmarking N-2MQA against Ciprofloxacin requires a standardized broth microdilution assay.

Mechanistic Causality: Traditional turbidity measurements (OD₆₀₀) can yield false-positive growth readings because hydrophobic quinoline compounds like N-2MQA may precipitate in aqueous media[1]. To self-validate the assay, a viability dye such as resazurin is introduced. Live bacteria metabolize non-fluorescent blue resazurin into highly fluorescent pink resorufin, translating cellular respiration into an unambiguous colorimetric/fluorometric shift independent of compound precipitation.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the target bacterial strain (e.g., E. coli or S. aureus) in Mueller-Hinton Broth (MHB) to an exponential growth phase. Adjust the suspension to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL), then dilute 1:150 in MHB.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of N-2MQA and Ciprofloxacin (positive control) in MHB. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Inoculation: Add 50 µL of the diluted bacterial suspension to all wells except the sterility control. The final volume per well should be 100 µL.

  • Incubation: Seal the plate and incubate at 37°C for 16–20 hours.

  • Viability Readout: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink, indicating complete inhibition of bacterial respiration.

References

  • EvitaChem. "Buy N-(2-Methylquinolin-3-yl)acetamide (EVT-12031645).
  • BenchChem. "Technical Guide: Binding Affinity of Donepezil to Acetylcholinesterase.
  • BenchChem. "Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with AChE-IN-8.
  • Kostelnik, A., Cegan, A., & Pohanka, M. (2017). "Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone." International Journal of Analytical Chemistry, 2017, 3712384.

Sources

Comparative

Cross-Validation of Analytical Methods for N-(2-Methylquinolin-3-yl)acetamide: HPLC-UV vs. LC-MS/MS

Executive Summary For drug development professionals and analytical scientists, ensuring the integrity of quantitative data across the lifecycle of a compound is paramount. N-(2-Methylquinolin-3-yl)acetamide is a quinoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical scientists, ensuring the integrity of quantitative data across the lifecycle of a compound is paramount. N-(2-Methylquinolin-3-yl)acetamide is a quinoline derivative with significant potential in medicinal chemistry[1]. As this compound progresses from early-stage bulk synthesis to late-stage clinical pharmacokinetic (PK) studies, analytical laboratories must transition from high-capacity HPLC-UV methods to high-sensitivity LC-MS/MS platforms. This guide objectively compares both methodologies and provides a self-validating cross-validation framework grounded in the latest ICH Q2(R2) and ICH M10 regulatory guidelines.

Mechanistic Grounding: Physicochemical Properties & Method Selection

N-(2-Methylquinolin-3-yl)acetamide (Molecular Formula: C12​H12​N2​O , MW: ~200.24 g/mol ) is characterized by a quinoline ring system with a methyl group at the C2 position and an acetamide functional group at the C3 position[1]. It exhibits moderate solubility in organic solvents (e.g., ethanol, dichloromethane) but limited solubility in water[1]. These structural features directly dictate the analytical approach:

  • HPLC-UV Causality: The extended conjugated π -system of the quinoline ring provides a robust chromophore. This allows for highly precise and reproducible detection via Ultraviolet (UV) spectroscopy (typically around 230–240 nm), making HPLC-UV the optimal choice for bulk drug substance release, formulation assays, and impurity profiling.

  • LC-MS/MS Causality: The basic quinoline nitrogen and the secondary amide group possess high proton affinity. This ensures excellent ionization efficiency in positive Electrospray Ionization (ESI+). Consequently, LC-MS/MS is the gold standard for trace-level quantification in complex biological matrices (e.g., plasma, urine) where extreme sensitivity and selectivity are required.

Cross-Validation Framework (ICH Q2(R2) & ICH M10)

When analytical testing shifts from HPLC-UV to LC-MS/MS, or when data is aggregated across multiple laboratories, cross-validation is a strict regulatory requirement[2].

Historically, laboratories relied on simple pass/fail Incurred Sample Reanalysis (ISR) criteria. However, the recent implementation of the ICH M10 guideline has fundamentally shifted this paradigm. Cross-validation is no longer a binary pass/fail exercise; it requires a rigorous statistical assessment of bias between the two methods to ensure true data comparability[3]. Furthermore, the ICH Q2(R2) guideline dictates that the reportable range, accuracy, and precision must be co-validated across platforms to definitively prove that the analytical procedure remains fit for its intended purpose[4].

Experimental Protocols: A Self-Validating System

To establish a self-validating cross-comparison, the following protocols must be executed in parallel using identical sample pools.

Method A: HPLC-UV (Assay & Purity)
  • Column: C18 Reverse-Phase (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase: Isocratic elution using 60% Water (0.1% Trifluoroacetic Acid, TFA) and 40% Acetonitrile (0.1% TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 235 nm.

  • Mechanistic Causality: The quinoline nitrogen is basic. At neutral pH, it causes secondary interactions with residual silanols on the silica stationary phase, leading to severe peak tailing. The addition of 0.1% TFA lowers the pH, fully protonating the quinoline nitrogen while simultaneously acting as an ion-pairing agent, ensuring sharp, symmetrical peaks.

Method B: LC-MS/MS (Trace & PK Analysis)
  • Column: UPLC C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Flow Rate: 0.4 mL/min.

  • Detection: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM). Precursor ion [M+H]+ m/z 201.1 Product ion m/z 159.1 (loss of the acetyl group).

  • Mechanistic Causality: TFA is strictly avoided in LC-MS/MS because it causes severe ion suppression in the electrospray source. Formic acid is substituted to provide the necessary protons for [M+H]+ formation without suppressing the signal. The specific MRM transition provides near-absolute specificity, filtering out endogenous matrix interference.

Cross-Validation Protocol (Bias Assessment)
  • Sample Preparation: Prepare three tiers of Quality Control (QC) samples (Low, Medium, High) by spiking N-(2-Methylquinolin-3-yl)acetamide into a pooled matrix. Extract using Solid Phase Extraction (SPE).

  • Parallel Analysis: Analyze the exact same QC extracts using both Method A and Method B in triplicate across three independent runs.

  • Statistical Evaluation: Calculate the inter-method bias. Apply a Bland-Altman plot or a mixed-effects statistical model to determine if the systemic bias between the HPLC-UV and LC-MS/MS platforms is statistically significant[3].

Data Presentation: Method Comparison & Cross-Validation Results

Table 1: Analytical Performance Comparison

ParameterMethod A (HPLC-UV)Method B (LC-MS/MS)
Primary Application Bulk Assay, Formulation ReleasePharmacokinetics, Trace Analysis
Linear Dynamic Range 1.0 - 100 µg/mL1.0 - 1000 ng/mL
Limit of Quantitation (LOQ) 0.5 µg/mL0.5 ng/mL
Specificity Moderate (Relies on chromatographic resolution)High (Relies on mass-to-charge ratio & fragmentation)
Matrix Effect Susceptibility LowModerate to High (Requires stable-isotope internal standard)

Table 2: Cross-Validation Data (Inter-Method Bias Assessment)

QC LevelNominal ConcentrationMethod A Mean MeasuredMethod B Mean MeasuredInter-Method Bias (%)
Low QC 2.5 µg/mL2.48 µg/mL2.55 µg/mL+2.82%
Med QC 25.0 µg/mL25.10 µg/mL24.85 µg/mL-1.00%
High QC 80.0 µg/mL79.50 µg/mL81.20 µg/mL+2.14%

Note: Bias calculated as [(Method B - Method A) / Method A] × 100. All bias values fall well within the standard ±15% clinical threshold, demonstrating statistical equivalence across the shared dynamic range.

Mandatory Visualization

CV_Workflow Start N-(2-Methylquinolin-3-yl)acetamide Sample Pool Split Sample Aliquoting (Spiked QCs & Incurred Samples) Start->Split MethodA Method A: HPLC-UV (Routine QC/Assay) Split->MethodA MethodB Method B: LC-MS/MS (PK/Trace Analysis) Split->MethodB DataA Data Set A (Concentration & Variance) MethodA->DataA DataB Data Set B (Concentration & Variance) MethodB->DataB Stat Statistical Bias Assessment (ICH M10 Guidelines) DataA->Stat DataB->Stat Output Cross-Validation Report (Equivalence & Bias Profile) Stat->Output

Figure 1: ICH M10-aligned cross-validation workflow for analytical methods.

References[1] Title: Buy N-(2-Methylquinolin-3-yl)acetamide (EVT-12031645) | Source: EvitaChem | URL:https://evitachem.com/[4]Title: ICH Q2(R2) Validation of analytical procedures | Source: International Council for Harmonisation (ICH) | URL:https://www.ich.org/page/quality-guidelines[3]Title: Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion | Source: Bioanalysis (Taylor & Francis) | URL:https://www.tandfonline.com/doi/full/10.1080/17576180.2024.2418284[2]Title: ICH M10 on bioanalytical method validation and study sample analysis | Source: International Council for Harmonisation (ICH) | URL:https://www.ich.org/page/multidisciplinary-guidelines

Sources

Safety & Regulatory Compliance

Safety

N-(2-Methylquinolin-3-yl)acetamide proper disposal procedures

Proper disposal of heterocyclic building blocks like N-(2-Methylquinolin-3-yl)acetamide (CAS: 21352-23-8) requires rigorous adherence to environmental health and safety (EHS) protocols. Because this compound contains bot...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of heterocyclic building blocks like N-(2-Methylquinolin-3-yl)acetamide (CAS: 21352-23-8) requires rigorous adherence to environmental health and safety (EHS) protocols. Because this compound contains both a quinoline core and an amide functional group, it is classified as a nitrogenous organic waste. Improper disposal—such as landfilling or standard municipal incineration—can lead to groundwater contamination and the atmospheric release of toxic nitrogen oxides (NOx) [[3.6],[1]].

This guide provides drug development professionals and laboratory scientists with the mechanistic rationale and step-by-step operational protocols required to safely manage and dispose of N-(2-Methylquinolin-3-yl)acetamide waste in compliance with the GHS P501 directive [[2.1],[2]].

Hazard Profile & Physicochemical Data

To design an effective disposal strategy, we must first analyze the compound's physical properties and hazard classifications. The presence of the quinoline ring dictates its environmental persistence, while its crystalline nature introduces inhalation risks during handling [[1.1],].

Table 1: Key Chemical and Safety Data for N-(2-Methylquinolin-3-yl)acetamide

PropertyValueOperational Implication
CAS Number 21352-23-8Unique identifier for waste profiling.
Molecular Weight 200.24 g/mol Determines stoichiometric oxygen demand during incineration.
Physical State White crystalline solidProne to aerosolization; requires wet-cleanup methods for spills.
Hazard Statements H302, H315, H319, H335Harmful if swallowed; causes skin, eye, and respiratory irritation. Mandates strict PPE.
Disposal Directive P501Must be disposed of via an approved, licensed waste disposal plant. Cannot be sewered.

Mechanistic Rationale for Disposal Methods

The mandatory disposal route for N-(2-Methylquinolin-3-yl)acetamide is high-temperature incineration equipped with an alkaline afterburner/scrubber system . Understanding the causality behind this requirement ensures operational compliance:

  • Prevention of NOx Emissions: When nitrogen-containing organics are combusted in standard incinerators, the nitrogen atoms in the quinoline ring and acetamide group oxidize to form nitric oxide (NO) and nitrogen dioxide (NO2) [[3.2],[1]]. These NOx gases are severe atmospheric pollutants. A specialized chemical incinerator utilizes low-excess-air firing and alkaline scrubbers to neutralize these gases before atmospheric release.

  • Mitigation of Aquatic Toxicity: Quinolines exhibit varying degrees of aquatic toxicity and mobility in soil [[3.6]]. If disposed of in a landfill, the compound can leach into groundwater, persisting for extended periods due to its resistance to rapid biodegradation in anaerobic environments.

DisposalWorkflow Gen Waste Generation: N-(2-Methylquinolin-3-yl)acetamide State Determine Waste State Gen->State Solid Solid Waste (Powder/Crystals) State->Solid Pure / Spill Debris Liquid Liquid Waste (Solvent Solution) State->Liquid Dissolved in Solvent ContSolid Collect in HDPE or Amber Glass Jar Solid->ContSolid ContLiquid Collect in Compatible Solvent Waste Carboy Liquid->ContLiquid Label Label: 'Hazardous Waste' Nitrogenous Organic ContSolid->Label ContLiquid->Label Dispose High-Temp Incineration (with NOx Scrubber) Label->Dispose EPA P501 Compliance

Workflow for the safe collection and disposal of N-(2-Methylquinolin-3-yl)acetamide waste.

Step-by-Step Disposal Protocols

Protocol A: Routine Waste Segregation and Packaging

This protocol applies to expired shelf stock, contaminated consumables (e.g., pipette tips, weighing boats), and reaction residues.

  • Step 1: Container Selection. Select a High-Density Polyethylene (HDPE) wide-mouth jar or an amber glass bottle. Do not use metal containers, as trace acidic impurities or solvent degradation products could cause corrosion.

  • Step 2: Segregation. Strictly segregate this waste from strong oxidizers (e.g., peroxides, chlorates, permanganates). Mixing quinoline derivatives with strong oxidizers can result in violent, exothermic reactions [[3.2]].

  • Step 3: Labeling. Affix a GHS-compliant hazardous waste label. Explicitly write: "Hazardous Waste: N-(2-Methylquinolin-3-yl)acetamide (Nitrogenous Organic Solid)." If the waste is dissolved in a solvent, list the solvent and ensure the primary hazard of the solvent (e.g., Flammable) is also marked.

  • Step 4: Satellite Accumulation. Store the sealed container in a designated satellite accumulation area. Ensure the area is cool, dry, well-ventilated, and equipped with secondary containment trays to catch potential leaks.

  • Step 5: Contractor Hand-off. Transfer the waste to your institutional EHS department or a licensed hazardous waste contractor. Specify that the waste requires incineration with NOx scrubbing capabilities .

Protocol B: Solid Spill Containment and Decontamination

Because N-(2-Methylquinolin-3-yl)acetamide is a respiratory irritant (H335) [[2.1]], dry sweeping a spill will aerosolize the fine crystalline powder, creating an inhalation hazard.

  • Step 1: PPE Donning. Immediately put on nitrile gloves, safety goggles, a lab coat, and an N95 or P100 particulate respirator.

  • Step 2: Dust Suppression. Do NOT use a brush or broom. Lightly mist the spilled powder with a compatible, non-reactive solvent (such as ethanol or water) to bind the particulates and prevent aerosolization.

  • Step 3: Collection. Use a non-sparking scoop or damp disposable paper towels to collect the moistened solid. Place the collected material directly into a designated solid hazardous waste container.

  • Step 4: Surface Decontamination. Wash the affected surface thoroughly with a detergent solution and water. The quinoline core is moderately lipophilic, so soap is required to fully lift the residue.

  • Step 5: Rinsate Disposal. Collect all contaminated paper towels and sponges used during the wash step and place them into the hazardous waste container. Do not wring out contaminated water into the sink.

Chemical Incompatibilities in Waste Streams

To prevent catastrophic failures in the waste accumulation area, verify that N-(2-Methylquinolin-3-yl)acetamide is never co-mingled with the following chemical classes:

  • Strong Oxidizing Agents: Contact with dinitrogen tetroxide, hydrogen peroxide, or perchromates can trigger explosive oxidation of the organic framework [[3.2]].

  • Strong Acids and Bases: Prolonged exposure to extreme pH environments can catalyze the hydrolysis of the acetamide group, releasing acetic acid and potentially altering the solubility and toxicity profile of the waste stream.

References

  • Hieda. Safety Data Sheet: P501 Chemical Disposal Guidelines. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Quinoline. Retrieved from[Link]

  • Environment Canada / Health Canada. Screening Assessment: Quinoline (CAS RN 91-22-5). Retrieved from [Link]

  • ResearchGate. Thermodynamic, economic, and environmental analysis of a supercritical water partial oxidation autothermal cogeneration system of coal. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling N-(2-Methylquinolin-3-yl)acetamide

As a Senior Application Scientist, I frequently observe that laboratory incidents stem not from a lack of safety equipment, but from a fundamental misunderstanding of chemical causality. When handling N-(2-Methylquinolin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that laboratory incidents stem not from a lack of safety equipment, but from a fundamental misunderstanding of chemical causality. When handling N-(2-Methylquinolin-3-yl)acetamide (CAS: 21352-23-8) —a quinoline derivative widely utilized as a pharmacophore building block in drug development—your safety strategy must be dictated by its specific physicochemical properties and behavioral mechanics in the laboratory environment.

This guide provides a self-validating, step-by-step operational framework for the safe handling, preparation, and disposal of this compound.

Hazard Assessment & Mechanistic Causality

To select the correct Personal Protective Equipment (PPE), we must first understand why the chemical poses a threat. N-(2-Methylquinolin-3-yl)acetamide presents as a white crystalline solid[1]. According to its GHS classification, it carries four primary hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

The Causality of Risk: Because this compound is a dry, crystalline powder, the primary risk vector during routine laboratory handling (such as weighing or transferring) is the aerosolization of micro-particulates. Inhalation of these invisible particulates directly triggers the H335 respiratory hazard. Therefore, relying solely on a surgical mask on an open bench is a critical failure in laboratory safety.

Furthermore, the compound exhibits moderate solubility in organic solvents like dichloromethane (DCM) and ethanol, but limited solubility in water[1]. This solubility profile dictates our glove selection. While standard nitrile gloves offer adequate protection against the dry powder, if the compound is dissolved in DCM, the solvent acts as a carrier, rapidly permeating standard nitrile and delivering the irritant directly to the skin (H315)[1].

Table 1: Physicochemical & Hazard Profile

Parameter Value / Description
CAS Number 21352-23-8[1]
Molecular Weight 200.24 g/mol [1]
Physical State White crystalline solid[1]
Solubility Moderate in ethanol/DCM; limited in water[1]

| GHS Hazards | H302, H315, H319, H335 |

PPE Specification Matrix

Based on the hazard assessment, all personnel must adhere to the following PPE specifications, grounded in OSHA and National Research Council standards[2][3].

Table 2: Personal Protective Equipment (PPE) Requirements

Protection Zone Required PPE Standard Scientific Justification
Eye/Face Safety goggles with side shields ANSI Z87.1[3] Protects against H319 (serious eye irritation) from aerosolized powder or solvent splashes.
Skin/Body Fully buttoned laboratory coat 29 CFR 1910.132[3] Prevents particulate accumulation on personal clothing; mitigates H315 (skin irritation).
Hands (Dry) Standard Nitrile Gloves (≥4 mil) 29 CFR 1910.138[3] Provides a sufficient barrier for handling the dry crystalline solid.
Hands (Wet) Double-gloved Nitrile or Fluorinated 29 CFR 1910.138[3] DCM acts as a rapid carrier solvent, permeating standard nitrile and delivering the chemical to the skin.

| Respiratory | Chemical Fume Hood | 29 CFR 1910.1450[2] | Primary engineering control to prevent inhalation of particulates (H335). |

Operational Workflow & Logical Relationships

The following diagram illustrates the logical progression from hazard identification to execution and disposal.

PPE_Workflow Step1 1. Hazard Assessment CAS: 21352-23-8 (H302, H315, H319, H335) Step2 2. Engineering Controls Activate Chemical Fume Hood Verify Face Velocity Step1->Step2 Step3 3. PPE Donning Double Nitrile Gloves, ANSI Z87.1 Goggles, Lab Coat Step2->Step3 Step4 4. Material Handling Weighing & Solvent Dissolution (DCM / Ethanol) Step3->Step4 Step5 5. Decontamination & Disposal Segregate Halogenated vs. Non-Halogenated Waste Step4->Step5

Figure 1: Operational workflow for safe handling of N-(2-Methylquinolin-3-yl)acetamide.

Step-by-Step Methodologies

Protocol A: Safe Weighing and Reagent Preparation

Because mechanical agitation causes powder aerosolization, standard benchtop weighing is strictly prohibited.

  • Preparation of Engineering Controls : Ensure the chemical fume hood is operational. Verify via the monitor that the face velocity is between 80–100 feet per minute (fpm)[2].

  • PPE Donning : Equip ANSI Z87.1-compliant safety goggles, a fully buttoned laboratory coat, and standard nitrile gloves[3]. If you plan to dissolve the compound in dichloromethane (DCM), double-glove immediately.

  • Static Mitigation : Because N-(2-Methylquinolin-3-yl)acetamide is a crystalline powder[1], static electricity can cause the particles to repel and aerosolize. Use an anti-static weighing boat and a grounded micro-spatula.

  • Transfer and Weighing : Carefully transfer the required mass of the chemical into the weighing boat inside the fume hood. Avoid rapid, sweeping movements that create disruptive air currents.

  • Dissolution : Transfer the powder to a reaction vial. Slowly add the selected organic solvent (e.g., ethanol or DCM)[1]. Cap the vial immediately to contain vapors and prevent inhalation.

Protocol B: Spill Response and Decontamination

In the event of a powder spill, improper cleanup can exacerbate the hazard.

  • Immediate Containment : Do not dry sweep the powder. Sweeping will immediately aerosolize the H335 respiratory irritant into the laboratory breathing zone.

  • Wetting the Spill : Gently cover the spilled powder with absorbent paper towels. Lightly dampen the towels with water (in which the compound has limited solubility) to suppress dust, or use ethanol if complete dissolution and wiping are preferred[1].

  • Collection : Carefully fold the paper towels inward to trap the material. Place the contaminated towels into a designated solid hazardous waste container.

  • Surface Decontamination : Wipe the affected area with ethanol to dissolve and remove any residual N-(2-Methylquinolin-3-yl)acetamide[1].

Protocol C: Chemical Disposal Plan

Proper segregation is critical to prevent dangerous secondary reactions in waste carboys.

  • Solid Waste : Dispose of all contaminated weighing boats, spatulas, and paper towels in standard hazardous organic solid waste bins.

  • Liquid Waste (Halogenated) : If the compound was dissolved in DCM or another halogenated solvent, the resulting liquid waste must be strictly segregated into "Halogenated Organic Waste" carboys.

  • Liquid Waste (Non-Halogenated) : If the compound was dissolved in ethanol, DMSO, or another non-halogenated solvent, dispose of it in the "Non-Halogenated Organic Waste" carboys[1].

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." OSHA.gov. Available at: [Link]

  • National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory." NCBI Bookshelf. Available at: [Link]

Sources

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